Sdh-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]prop-2-ynamide |
InChI |
InChI=1S/C10H6F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h1,3-6H,(H,14,15) |
InChI Key |
CXLSLWORVFXLKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Sdh-IN-2 mechanism of action on succinate dehydrogenase
An in-depth analysis of scientific literature reveals no specific public information for a succinate dehydrogenase inhibitor designated "Sdh-IN-2". This nomenclature may refer to a compound within a private research program or a novel agent not yet described in published literature.
In lieu of available data on "this compound," this technical guide will focus on two well-characterized inhibitors of succinate dehydrogenase (SDH), Atpenin A5 and Malonate. These compounds represent two distinct and major classes of SDH inhibitors, targeting the ubiquinone-binding site and the succinate-binding site, respectively. This guide will provide a detailed overview of their mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase, also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q) in the ETC, which is reduced to ubiquinol.[1][2] This process is vital for cellular energy production in the form of ATP. Due to its central role in metabolism, the inhibition of SDH has significant physiological consequences and is a key area of investigation for various therapeutic applications, including in oncology and cardiology.[3][4]
Atpenin A5: A Potent Ubiquinone-Binding Site Inhibitor
Atpenin A5 is a potent and highly specific inhibitor of the ubiquinone-binding site of SDH.[5] Its high affinity and specificity make it an invaluable tool for studying the function of mitochondrial complex II.
Mechanism of Action of Atpenin A5
Atpenin A5 acts as a non-competitive inhibitor with respect to succinate and exhibits a mixed inhibition pattern with respect to the ubiquinone analogue, UQ₂.[6] It binds to the Q-site of complex II, which is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[7] This binding event physically blocks the access of ubiquinone to its reduction site, thereby halting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[1][6] This inhibition of the electron flow effectively uncouples the TCA cycle from the ETC at the level of complex II.
Quantitative Data for Atpenin A5
The inhibitory potency of Atpenin A5 has been quantified in numerous studies. The following table summarizes key inhibitory constants.
| Parameter | Value | Species/System | Reference(s) |
| IC₅₀ (SQR activity) | 3.6 - 10 nM | Bovine heart mitochondria | [3] |
| IC₅₀ (SQR activity) | 3.7 nM | Mammalian mitochondria | [4][8] |
| IC₅₀ (SQR activity) | 12 nM | Nematode mitochondria | [4][8] |
| IC₅₀ (SDH activity) | 5.5 nM | Bovine heart mitochondria | [6] |
| Kᵢ | Low nanomolar range | Bovine heart mitochondria | [6] |
SQR: Succinate-ubiquinone reductase activity; SDH: Succinate dehydrogenase activity (using artificial electron acceptors).
Experimental Protocol: Atpenin A5 Inhibition of SDH Activity
A common method to determine the inhibitory effect of Atpenin A5 on SDH activity is through a spectrophotometric assay measuring the reduction of an artificial electron acceptor.
Objective: To determine the IC₅₀ of Atpenin A5 for succinate dehydrogenase activity in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Potassium succinate (10 mM)
-
Potassium cyanide (1 mM) (to inhibit complex IV)
-
2,6-dichlorophenolindophenol (DCIP) (74 µM)
-
Ubiquinone analogue (e.g., UQ₂) (90 µM)
-
Atpenin A5 stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and UQ₂.
-
Aliquot the reaction mixture into cuvettes.
-
Add varying concentrations of Atpenin A5 (or DMSO as a vehicle control) to the cuvettes and incubate for a specified time (e.g., 5 minutes) at 25°C.
-
Initiate the reaction by adding a small amount of isolated mitochondria (e.g., 30 µg of protein).
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.[6]
-
Calculate the initial rate of the reaction for each Atpenin A5 concentration.
-
Plot the percentage of inhibition against the logarithm of the Atpenin A5 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathways Modulated by Atpenin A5
Inhibition of SDH by Atpenin A5 can lead to the accumulation of succinate, a key signaling molecule.[9] Elevated succinate levels can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] This can trigger a pseudohypoxic response, promoting angiogenesis and cell survival pathways.[9] Additionally, Atpenin A5 has been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels, a mechanism implicated in cardioprotection against ischemia-reperfusion injury.[10][11]
Figure 1: Signaling pathway of Atpenin A5.
Malonate: A Classic Competitive Inhibitor
Malonate is a dicarboxylic acid that serves as a classic example of a competitive inhibitor of succinate dehydrogenase.[12][13] Its structural similarity to the natural substrate, succinate, allows it to bind to the active site of the enzyme.
Mechanism of Action of Malonate
Malonate competes with succinate for binding to the dicarboxylate-binding site on the SDHA subunit of the SDH complex.[12][14] While malonate can occupy the active site, it lacks the -CH₂CH₂- group necessary for the dehydrogenation reaction to proceed.[12] Consequently, the enzyme is temporarily inactivated when bound to malonate, reducing the overall rate of succinate oxidation. This inhibition is reversible, and increasing the concentration of succinate can overcome the inhibitory effect of malonate by outcompeting it for binding to the active site.[13]
Quantitative Data for Malonate
The inhibitory effect of malonate is typically characterized by its inhibition constant (Kᵢ).
| Parameter | Value | Species/System | Reference(s) |
| IC₅₀ | 40 µM | Not specified | [3] |
| EC₅₀ (decrease in LVdevP) | 8.05 ± 2.11 mmol/L | Isolated mice hearts | [15][16] |
| Kᵢ | Varies with redox state of the enzyme | Membrane-bound SDH | [17] |
LVdevP: Left ventricular developed pressure.
Experimental Protocol: Malonate Inhibition of SDH Activity
A straightforward laboratory protocol can be used to demonstrate the competitive inhibition of SDH by malonate.
Objective: To demonstrate the competitive inhibition of succinate dehydrogenase by malonate.
Materials:
-
Pig heart homogenate (as a source of SDH)
-
Phosphate buffer (0.1 mol/L)
-
Sodium succinate solution (e.g., 15 g/L)
-
Sodium malonate solution (e.g., 10 g/L)
-
Methylene blue solution (0.2 g/L) (as an artificial electron acceptor)
-
Liquid paraffin
-
Test tubes
Procedure:
-
Prepare a pig heart homogenate in phosphate buffer.
-
Set up a series of test tubes with varying concentrations of sodium succinate and sodium malonate. A typical setup would include:
-
Tube 1: SDH + Succinate (Positive control)
-
Tube 2: SDH + Succinate + Malonate
-
Tube 3: SDH + Malonate (Negative control for reaction with succinate)
-
Tube 4: SDH + High Succinate + Malonate (To demonstrate overcoming inhibition)
-
-
Add methylene blue to each tube.
-
Layer liquid paraffin on top of the mixture in each tube to create anaerobic conditions.
-
Incubate the tubes at room temperature and observe the rate of decolorization of methylene blue (from blue to colorless as it is reduced).
-
The rate of fading is indicative of SDH activity. Compare the rates across the different conditions to observe the inhibitory effect of malonate and its reversal by a higher concentration of succinate.[18]
Signaling Pathways Modulated by Malonate
Similar to other SDH inhibitors, malonate can lead to an increase in cellular succinate levels. This can, in turn, stabilize HIF-1α and trigger downstream signaling cascades.[9] Furthermore, malonate-induced inhibition of SDH can lead to the production of reactive oxygen species (ROS), which can overwhelm cellular antioxidant capacities and induce mitochondrial permeability transition, ultimately leading to apoptosis.[19][20][21] Recent studies have also shown that malonate can induce p53-dependent autophagy, which can confer chemoresistance in some cancer cells.[22]
Figure 2: Malonate experimental workflow and signaling.
Conclusion
Atpenin A5 and malonate represent two distinct classes of succinate dehydrogenase inhibitors with well-defined mechanisms of action. Atpenin A5 provides a model for potent and specific inhibition of the ubiquinone-binding site, while malonate is a classic example of competitive inhibition at the substrate-binding site. Understanding the molecular interactions, kinetic parameters, and downstream signaling effects of these inhibitors is crucial for researchers in the fields of mitochondrial biology, drug discovery, and toxicology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for the scientific community to further investigate the multifaceted roles of succinate dehydrogenase in health and disease.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atpenin A5 - Biochemicals - CAT N°: 11898 [bertin-bioreagent.com]
- 9. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Malonic acid - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. studylib.net [studylib.net]
- 19. researchgate.net [researchgate.net]
- 20. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Malonate differentially affects cell survival and confers chemoresistance in cancer cells via the induction of p53-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of Succinate Dehydrogenase in Fungi
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate:ubiquinone oxidoreductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi.[1][2] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2][3][4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][5][6][7] Simultaneously, in the ETC, it transfers electrons from this reaction to the ubiquinone pool, contributing to the generation of ATP through oxidative phosphorylation.[6][8][9][10] This dual functionality makes SDH indispensable for fungal energy production, growth, and development.[11][12][13] Consequently, SDH is a major target for a significant class of agricultural fungicides known as SDH inhibitors (SDHIs).[1][2][11][14] Understanding the intricate function, structure, and regulation of fungal SDH is paramount for developing novel antifungal strategies and managing the emergence of fungicide resistance.
Core Functions and Structure of Fungal SDH
Dual Role in Fungal Metabolism
The primary function of SDH is to link two central metabolic pathways:
-
Tricarboxylic Acid (TCA) Cycle: Within the mitochondrial matrix, SDH catalyzes the stereospecific oxidation of succinate to fumarate.[1][5][6][7] This is a key step in the cyclic pathway that completely oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins.[5]
-
Electron Transport Chain (ETC): As Complex II of the ETC, SDH funnels the electrons derived from succinate oxidation directly into the electron transport system.[6][9] Unlike other complexes in the ETC, this electron transfer is not directly coupled to proton pumping across the inner mitochondrial membrane.[3] The electrons are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol (Coenzyme QH2).[1][8][10] Ubiquinol then transfers these electrons to Complex III, continuing the process of oxidative phosphorylation which ultimately generates the bulk of the cell's ATP.[10][12]
The inhibition of SDH disrupts both of these vital pathways, leading to a halt in cellular respiration, a severe depletion of energy, and ultimately, fungal cell death.[10][11][12]
dot
Caption: Dual role of SDH in the TCA cycle and electron transport chain.
Structure of the Fungal SDH Complex
The fungal SDH complex is a heterotetramer composed of four distinct subunits, each encoded by a nuclear gene (SdhA, SdhB, SdhC, and SdhD).[8][9][11]
-
SdhA (Flavoprotein subunit): The largest subunit, containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[7][8][15] The active site for succinate oxidation is located on SdhA.[7][15][16]
-
SdhB (Iron-Sulfur subunit): Contains three iron-sulfur clusters (2Fe-2S, 4Fe-4S, and 3Fe-4S) that form an electron transfer pathway, shuttling electrons from the FADH2 on SdhA to the ubiquinone binding site.[8][15][16]
-
SdhC and SdhD (Membrane Anchor subunits): These are hydrophobic, transmembrane proteins that anchor the complex to the inner mitochondrial membrane.[8][15][16] Together, they form the binding pocket for ubiquinone and contain a heme b group which is thought to prevent the formation of reactive oxygen species (ROS).[15][16]
The catalytic subunits, SdhA and SdhB, form a hydrophilic domain that extends into the mitochondrial matrix.[8][16] The SdhC and SdhD subunits constitute the hydrophobic membrane-spanning domain.[8][16] The ubiquinone-binding site (also known as the Qp site) is a crucial pocket formed at the interface of SdhB, SdhC, and SdhD.[15][17][18] This site is the primary target for SDHI fungicides.[17][18]
Role of SDH in Fungal Pathogenicity and as a Drug Target
Contribution to Virulence
The integrity of the SDH complex is directly linked to fungal virulence. Studies have shown that the disruption of SDH subunits, such as SdhC, significantly attenuates the pathogenicity of fungi like the insect pathogen Beauveria bassiana.[9][13] This impairment is due to several factors:
-
Reduced Energy Production: Inactivation of SDH leads to decreased ATP synthesis, hindering the energy-intensive processes required for host invasion and colonization.[9][13]
-
Impaired Growth and Development: Mutants with deficient SDH activity exhibit significantly reduced vegetative growth and abnormal differentiation.[9][13]
-
Increased Oxidative Stress: A dysfunctional SDH complex can lead to an accumulation of intracellular reactive oxygen species (ROS), impairing the fungus's ability to cope with host defense mechanisms that often involve oxidative bursts.[9][13][18]
In plant pathogenic fungi, SDH function is critical for processes like spore germination, mycelial growth on the plant surface, and the development of infection structures.[18][19]
SDH as a Premier Target for Fungicides
The essential and conserved nature of SDH makes it an ideal target for antifungal drug development.[1][2][11][14] Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that specifically target this enzyme complex.[1][2][11]
Mechanism of Action: SDHIs act by binding to the ubiquinone-binding (Qp) site of the SDH complex, physically blocking the reduction of ubiquinone to ubiquinol.[17][18][20] This competitive inhibition halts the entire electron flow from succinate, effectively shutting down Complex II.[12][21] The consequence is a rapid cessation of mitochondrial respiration and ATP production, leading to the inhibition of fungal growth and, ultimately, cell death.[10][11][12] The primary fungicidal activity of SDHIs is the inhibition of spore germination.[19]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciencequery.com [sciencequery.com]
- 7. proteopedia.org [proteopedia.org]
- 8. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. extension.psu.edu [extension.psu.edu]
- 13. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Research in Plant Disease [online-rpd.org]
- 18. Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 20. resistance.nzpps.org [resistance.nzpps.org]
- 21. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
An In-depth Technical Guide to the Ubiquinone-Binding Site of the Succinate Dehydrogenase (SDH) Complex: A Focus on Inhibitor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Succinate Dehydrogenase (SDH) complex, also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via the reduction of ubiquinone (coenzyme Q) to ubiquinol. Due to its central role in cellular metabolism, the SDH complex is a significant target for the development of fungicides and potential therapeutics. This guide provides a detailed examination of the ubiquinone-binding (Q-site) of the SDH complex, the primary target for a major class of inhibitors. While the specific inhibitor "Sdh-IN-2" is not documented in publicly available literature, this guide will utilize data from well-characterized Q-site inhibitors, such as carboxin and thenoyltrifluoroacetone (TTFA), to provide a representative and technically detailed overview of inhibitor binding.
The SDH Complex: Structure and Function
The SDH complex is a heterotetrameric protein embedded in the inner mitochondrial membrane, composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1]
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FADH2.
-
SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for ubiquinone and contain a heme b group.[2]
The overall function of the SDH complex is to couple the oxidation of succinate to the reduction of ubiquinone, thus feeding electrons into the electron transport chain.
The Ubiquinone-Binding Site (Q-site)
The primary site for inhibitor binding is the ubiquinone-binding pocket, often referred to as the Qp (proximal) site. This site is a hydrophobic cavity located at the interface of the SDHB, SDHC, and SDHD subunits.[2][3] Structural and mutagenesis studies have identified several key amino acid residues that are critical for the binding of both the natural substrate, ubiquinone, and various inhibitors.
Key residues involved in the formation of the Q-site and interaction with inhibitors include:
The interaction of inhibitors with these residues effectively blocks the binding of ubiquinone, thereby inhibiting the transfer of electrons and disrupting the respiratory chain.
Quantitative Data on Inhibitor Binding
The potency of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values provide a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes representative IC50 values for well-characterized Q-site inhibitors.
| Inhibitor | Target Organism/System | IC50 Value | Reference |
| Atpenin A5 | Bovine heart mitochondria | 3.6 nM | [7] |
| Malonate | Rat mitochondria | 96 µM | [7] |
| Carboxin | Ustilago maydis mitochondria | ~0.4 µM | |
| Thenoyltrifluoroacetone (TTFA) | Bovine heart mitochondria | ~20 µM |
Experimental Protocols
The characterization of the inhibitor binding site on the SDH complex involves a combination of biochemical assays, site-directed mutagenesis, and structural biology techniques.
SDH Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of the SDH complex by monitoring the reduction of an artificial electron acceptor.
Principle: The activity of SDH is determined by measuring the rate of reduction of 2,6-dichlorophenolindophenol (DCPIP) or nitroblue tetrazolium (NBT), which act as artificial electron acceptors.[8][9] The change in absorbance is monitored over time.
Materials:
-
Isolated mitochondria or purified SDH complex
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
DCPIP or NBT (electron acceptor)
-
Inhibitor of interest (e.g., Carboxin, TTFA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the electron acceptor.
-
Add the isolated mitochondria or purified SDH complex to the reaction mixture.
-
To determine the effect of an inhibitor, pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm or the increase in absorbance of formazan (from NBT reduction) at a suitable wavelength.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
IC50 values can be determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.[7]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in inhibitor binding.
Principle: By systematically replacing specific amino acids within the putative binding site with other residues (e.g., alanine), the impact on inhibitor sensitivity can be assessed. A significant change in the IC50 value for an inhibitor upon mutation of a specific residue suggests that this residue is important for inhibitor binding.[5][6]
Procedure:
-
Identify candidate residues in the Q-site based on structural models or sequence alignments.
-
Use a site-directed mutagenesis kit to introduce the desired mutation into the gene encoding the SDH subunit (e.g., SDHC or SDHD).
-
Express the mutant protein in a suitable host system (e.g., mammalian cells or yeast).
-
Isolate mitochondria or the SDH complex from the host expressing the mutant protein.
-
Perform SDH activity assays in the presence and absence of the inhibitor to determine the IC50 value for the mutant enzyme.
-
Compare the IC50 value of the mutant to that of the wild-type enzyme to assess the importance of the mutated residue.
X-ray Crystallography
This technique provides high-resolution structural information of the SDH complex with a bound inhibitor.
Principle: By crystallizing the SDH complex in the presence of an inhibitor and then diffracting X-rays through the crystal, a three-dimensional electron density map can be generated. This map allows for the precise determination of the inhibitor's binding pose and its interactions with the surrounding amino acid residues.[3]
Procedure:
-
Purify the SDH complex to a high degree of homogeneity.
-
Co-crystallize the SDH complex with the inhibitor of interest. This involves screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration).
-
Collect X-ray diffraction data from the resulting crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the SDH-inhibitor complex to fit the electron density map.
-
Analyze the final structure to identify the specific molecular interactions between the inhibitor and the protein.
Visualizations
Signaling Pathway: Electron Flow and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carboxin-binding site on Paracoccus denitrificans succinate:quinone reductase identified by mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Succinate Dehydrogenase in the Citric Acid Cycle and Beyond: A Technical Guide
Introduction
Succinate dehydrogenase (SDH), also known as succinate-coenzyme Q reductase (SQR) or respiratory Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many bacteria.[1][2] It holds a unique position in cellular metabolism as the only enzyme that participates in both the citric acid cycle (TCA cycle) and the electron transport chain (ETC).[1][3][4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[5][6] Simultaneously, in the ETC, it transfers the electrons derived from this oxidation to the ubiquinone pool, contributing to the generation of ATP via oxidative phosphorylation.[6][7] This dual functionality places SDH at a crucial metabolic nexus, making its proper function vital for cellular energy production and homeostasis. Dysregulation or mutation of this complex is implicated in a range of severe pathologies, from neurodegenerative disorders to various forms of cancer, establishing SDH as a tumor suppressor.[8][9][10]
I. Structure of the Succinate Dehydrogenase Complex
The mammalian SDH complex is a heterotetramer composed of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD.[5][11] These subunits must be transcribed, translated in the cytoplasm, and then imported into the mitochondria for assembly.[11] The complex can be broadly divided into a hydrophilic catalytic head and a hydrophobic membrane-anchoring tail.[5][12]
-
Hydrophilic Domain (Catalytic Head): This portion extends into the mitochondrial matrix and is responsible for the enzymatic activity.[5] It consists of:
-
SDHA (Flavoprotein): The largest subunit, it contains a covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[1][13]
-
SDHB (Iron-Sulfur Protein): This subunit contains three distinct iron-sulfur clusters: [2Fe-2S], [4Fe-4S], and [3Fe-4S].[1] These clusters form an electron transfer pathway, shuttling electrons from the FADH2 on SDHA to the membrane-bound subunits.[7]
-
-
Hydrophobic Domain (Membrane Anchor): This part is embedded within the inner mitochondrial membrane.[5] It consists of:
Assembly of this complex is a sophisticated process requiring accessory proteins, known as SDH assembly factors (e.g., SDHAF1, SDHAF2), which are crucial for cofactor insertion and maturation of the subunits.[3][13]
Data Presentation: Subunit Composition
Table 1: Subunit Composition of Human Succinate Dehydrogenase
| Subunit | Gene | Chromosomal Locus | Mass (kDa) | Prosthetic Group(s) | Primary Function |
|---|---|---|---|---|---|
| SDHA | SDHA | 5p15 | ~70 | Covalently bound FAD | Binds and oxidizes succinate.[1][13] |
| SDHB | SDHB | 1p36 | ~30 | [2Fe-2S], [4Fe-4S], [3Fe-4S] | Electron transfer via Fe-S clusters.[1][7] |
| SDHC | SDHC | 1q23 | ~15 | Heme b | Anchors complex; part of ubiquinone binding site.[1][14] |
| SDHD | SDHD | 11q23 | ~12 | None | Anchors complex; part of ubiquinone binding site.[1][3] |
II. Catalytic Mechanism and Electron Transfer
The core function of SDH is to couple the oxidation of succinate to the reduction of ubiquinone.[1] This process involves several sequential steps:
-
Succinate Oxidation: Succinate binds to the active site on the SDHA subunit.[1] SDHA catalyzes the oxidation of succinate to fumarate by removing two hydrogen atoms.
-
FAD Reduction: The two electrons and two protons from succinate are transferred to the FAD cofactor, reducing it to FADH2.[7]
-
Electron Tunneling: The electrons are then transferred one at a time from FADH2 along the chain of iron-sulfur clusters within the SDHB subunit.[1] This relay system acts as a conduit, moving the electrons towards the inner mitochondrial membrane.
-
Ubiquinone Reduction: Finally, the electrons reach the ubiquinone (Q) binding site located within the hydrophobic SDHC/SDHD interface.[1] Here, a molecule of ubiquinone is reduced to ubiquinol (QH2), which then diffuses within the membrane to transfer the electrons to Complex III of the ETC.[6][7]
Unlike Complexes I, III, and IV, the catalytic cycle of SDH (Complex II) does not directly pump protons across the inner mitochondrial membrane.[5]
III. Regulation of SDH Activity
The activity of SDH is tightly controlled by multiple mechanisms to match cellular metabolic demands.
-
Substrate Availability: The rate of succinate oxidation is dependent on the concentration of its substrate, succinate, and its electron acceptor, ubiquinone.
-
Product Inhibition: The enzyme can be inhibited by high levels of its product, fumarate. More significantly, oxaloacetate, another TCA cycle intermediate, is a potent competitive inhibitor of SDH, binding to the succinate active site.[5][15] This allows the metabolic state of the mitochondria to directly modulate SDH activity.[5]
-
Post-Translational Modifications: SDH activity is regulated by reversible post-translational modifications.
-
Acetylation: The SDHA subunit can be acetylated on multiple lysine residues, which attenuates its catalytic activity. The mitochondrial deacetylase SIRT3 can remove these acetyl groups, thereby activating the enzyme.[5][16][17]
-
Phosphorylation: Phosphorylation of the SDHA subunit has also been shown to decrease enzyme activity.[5][16]
-
-
Activators and Inhibitors: Various small molecules can modulate SDH function. ATP binding is known to upregulate SDH activity.[15] Conversely, a range of synthetic and natural compounds can inhibit the enzyme.
Data Presentation: Kinetic Parameters and Inhibitors
Table 2: Kinetic Parameters of Succinate Dehydrogenase
| Parameter | Value | Organism/Tissue | Conditions |
|---|---|---|---|
| Apparent Km (Succinate) | 1.2 - 1.4 mM | Mouse Liver Hepatocytes | In situ analysis |
| Apparent Km (Succinate) | 410 ± 55 µM | Bovine Heart Mitochondria | Coupled spectrophotometric assay |
| Vmax | 21 - 29 µmol H2 equiv./cm³/min | Mouse Liver Hepatocytes | In situ analysis |
Note: Km and Vmax values can vary significantly based on the source of the enzyme, its purification state, and the assay conditions used.[18][19]
Table 3: Selected Inhibitors of Succinate Dehydrogenase
| Inhibitor | Type of Inhibition | Target Site | Notes |
|---|---|---|---|
| Malonate | Competitive | Succinate binding site (SDHA) | A classic competitive inhibitor, structurally similar to succinate.[20][21] |
| Oxaloacetate | Competitive | Succinate binding site (SDHA) | A key physiological regulator and potent inhibitor.[5][15] |
| 3-Nitropropionic acid (3-NPA) | Irreversible (Suicide) | Succinate binding site (SDHA) | A toxin that covalently modifies the enzyme.[21][22] |
| Atpenin A5 | Non-competitive | Ubiquinone binding site (SDHC/D) | A potent inhibitor targeting the Q-site. |
| Carboxin | Non-competitive | Ubiquinone binding site (SDHC/D) | A systemic fungicide that inhibits the Q-site. |
| Dimethyl malonate | Competitive | Succinate binding site (SDHA) | A cell-permeable precursor to the inhibitor malonate.[23] |
IV. Role in Disease: SDH as a Tumor Suppressor
Germline loss-of-function mutations in the genes encoding any of the four SDH subunits or their assembly factors are linked to hereditary cancer syndromes, most notably paraganglioma (PGL) and pheochromocytoma (PCC).[8][10][24] Mutations are also found in gastrointestinal stromal tumors (GISTs), renal cell carcinoma (RCC), and pituitary adenomas.[3][6][25] This has led to the classification of SDH genes as tumor suppressors.[9][10]
The primary pathogenic mechanism involves the enzymatic inactivation of SDH, which blocks the conversion of succinate to fumarate.[6] The resulting massive accumulation of succinate is the key oncogenic trigger. Succinate is now considered an "oncometabolite".[9][26]
Excess succinate leaks from the mitochondria into the cytoplasm, where it competitively inhibits a class of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases.[26] This family includes:
-
Prolyl Hydroxylases (PHDs): Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[26] Stabilized HIF-1α translocates to the nucleus and activates a broad transcriptional program that promotes cell proliferation, angiogenesis, and metabolic reprogramming to glycolysis (the Warburg effect), creating a "pseudohypoxic" state even under normoxic conditions.[26]
-
Histone and DNA Demethylases: Succinate inhibits TET hydroxylases (involved in DNA demethylation) and Jumonji C (JmjC) domain-containing histone demethylases.[26] This leads to widespread hypermethylation of DNA and histones, causing global epigenetic reprogramming and altered gene expression that can drive tumorigenesis.[26]
Data Presentation: Clinical Phenotypes
Table 4: Clinical Phenotypes Associated with Germline SDH Gene Mutations
| Gene | Associated Cancers/Syndromes | Key Characteristics |
|---|---|---|
| SDHA | Paraganglioma (PGL), GIST, Leigh syndrome (rarely tumor-related).[5][24] | Mutations are less commonly associated with hereditary cancer compared to other subunits.[10] |
| SDHB | PGL, Pheochromocytoma (PCC), Renal Cell Carcinoma (RCC), GIST.[8][25] | High risk of metastatic disease and poorer prognosis.[24][26] |
| SDHC | PGL, GIST, RCC.[6][14] | Tumors are often head and neck paragangliomas. |
| SDHD | PGL, PCC.[24][27] | Subject to paternal imprinting; disease develops primarily when the mutation is inherited from the father.[27] High incidence of multiple tumors.[27] |
V. Experimental Protocols
A. Protocol: Colorimetric Assay for SDH Activity
This protocol provides a method for measuring SDH activity in isolated mitochondria or tissue homogenates by monitoring the reduction of an artificial electron acceptor.
Principle: SDH oxidizes succinate to fumarate, transferring electrons to the probe 2,6-dichlorophenolindophenol (DCPIP), which acts as an artificial electron acceptor. The reduction of the blue-colored DCPIP to its colorless form is monitored spectrophotometrically at 600 nm.[28][29] The rate of decrease in absorbance is proportional to the SDH activity.
Materials:
-
SDH Assay Buffer
-
SDH Substrate (Succinate)
-
SDH Probe (DCPIP)
-
Sample (isolated mitochondria, cell or tissue lysate)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material. Determine protein concentration of the supernatant.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing Assay Buffer and SDH Substrate.
-
Standard Curve: Prepare a DCIP standard curve to correlate the change in absorbance to the amount of reduced probe.
-
Sample Measurement:
-
Add samples (e.g., 20-70 µg protein) to wells of the 96-well plate.
-
For a background control, add a sample to a separate well without the succinate substrate.
-
Bring the volume of all wells to 50 µL with Assay Buffer.
-
Add 100 µL of the Reaction Mix to each well.
-
Finally, add 50 µL of the DCIP probe to each well to start the reaction.
-
-
Data Acquisition: Immediately measure the absorbance at 600 nm (A600) in kinetic mode at 25°C or 37°C for 10-30 minutes.
-
Calculation: Choose two time points (T1 and T2) in the linear range of the reaction progress curve. Calculate the change in absorbance (ΔA600 = AT1 - AT2). Determine the amount of reduced DCIP from the standard curve and calculate the SDH activity, typically expressed in mU/mg of protein.
B. Protocol: Measurement of Mitochondrial Respiration
This protocol outlines a general method for assessing mitochondrial function, including SDH-linked respiration, using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Seahorse XF Analyzer).
Principle: The rate of oxygen consumption (OCR) is measured in isolated mitochondria or permeabilized cells. By sequentially adding specific substrates and inhibitors, the activity of different parts of the electron transport chain can be dissected. Succinate is added to specifically measure Complex II-driven respiration.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration medium (e.g., MiR05 or MAS)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate, ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor)
-
High-resolution respirometer or extracellular flux analyzer
Procedure (Substrate-Uncoupler-Inhibitor Titration Protocol):
-
Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add respiration medium to the chamber.
-
Sample Addition: Add a known amount of isolated mitochondria or permeabilized cells (e.g., 1x106 cells/mL) to the chamber and allow the signal to stabilize.[30]
-
Complex I Respiration: Add substrates for Complex I (e.g., pyruvate, malate, or glutamate) to measure leak respiration. Then, add ADP to stimulate phosphorylating respiration (State 3) through Complex I.
-
Isolating Complex II Respiration:
-
Inject Rotenone to inhibit Complex I. This will cause the OCR to drop.
-
Inject Succinate . The subsequent increase in OCR is now driven exclusively by SDH (Complex II).[30] This measures State 3 respiration through Complex II.
-
-
Inhibition of Respiration:
-
Inject Oligomycin to inhibit ATP synthase, measuring leak respiration (State 4o).
-
Inject Antimycin A to inhibit Complex III, shutting down the electron transport chain. The remaining OCR is considered non-mitochondrial oxygen consumption.
-
-
Data Analysis: The software associated with the instrument calculates the oxygen consumption rates at each step. By subtracting rates after inhibitor additions, the specific contribution of each complex can be determined.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SDH mutations in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of succinate dehydrogenase and role of succinate in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Structural Basis for Malfunction in Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regulation of succinate dehydrogenase activity by SIRT3 in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic behaviour of succinate dehydrogenase of three fibre types in skeletal muscle. I. Effects of temperature and a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola | PLOS One [journals.plos.org]
- 22. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. The Emerging Role of Succinate Dehyrogenase Genes (SDHx) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SDHB gene: MedlinePlus Genetics [medlineplus.gov]
- 26. researchgate.net [researchgate.net]
- 27. hci-portal.hci.utah.edu [hci-portal.hci.utah.edu]
- 28. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 29. assaygenie.com [assaygenie.com]
- 30. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-2: A Potent Tool for the Investigation of Mitochondrial Respiration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration, a fundamental cellular process responsible for the majority of ATP production, is orchestrated by the electron transport chain (ETC). Succinate dehydrogenase (SDH), also known as Complex II of the ETC, plays a pivotal dual role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Given its critical function, the targeted inhibition of SDH provides a powerful approach to dissecting the intricacies of mitochondrial function and dysfunction. Sdh-IN-2 has emerged as a potent and selective inhibitor of SDH, offering a valuable chemical tool for researchers in cellular metabolism, disease modeling, and drug discovery. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying mitochondrial respiration.
This compound: Mechanism of Action and Biochemical Properties
This compound, also referred to as Compound 13 in foundational literature, is a novel N-phenylpropiolamide derivative identified as a potent succinate dehydrogenase inhibitor.[1] Its inhibitory action is targeted at the ubiquinone-binding (Qp) site of the SDH complex, thereby blocking the transfer of electrons from succinate to coenzyme Q. This disruption of the electron flow through Complex II effectively curtails mitochondrial respiration and ATP synthesis linked to succinate oxidation.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1823354-06-8 |
| Molecular Formula | C₁₀H₆F₃NO |
| Molecular Weight | 213.16 g/mol |
Quantitative Data
The inhibitory potency of this compound against succinate dehydrogenase has been quantified, along with its efficacy against a range of phytopathogenic fungi, highlighting its primary initial application.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Succinate Dehydrogenase (SDH) | IC₅₀ | 0.55 µg/mL | [1] |
Table 2: Antifungal Activity of this compound (EC₅₀ values)
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Physalospora piricola | 4.33 | [1] |
| Fusarium oxysporum f. sp. niveum | 3.56 | [1] |
| Average (across 9 species) | 3.82 - 9.81 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to investigate mitochondrial respiration. These protocols are adapted from established methods for assessing mitochondrial function and can be tailored to specific cell types and experimental questions.
SDH Enzyme Activity Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of succinate dehydrogenase.
Materials:
-
Isolated mitochondria or cell lysates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS.
-
Add the mitochondrial preparation or cell lysate to the reaction mixture.
-
Add varying concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding succinate.
-
Immediately measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analysis of Mitochondrial Respiration in Intact Cells using Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells.
Materials:
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and mitochondrial stress test compounds. Dilute them to the desired working concentrations in the assay medium.
-
Assay Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium.
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the prepared this compound and mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
A typical injection strategy would be:
-
Injection A: this compound (or vehicle control) to measure its immediate effect on basal respiration.
-
Injection B: Oligomycin (inhibits ATP synthase) to measure ATP-linked respiration.
-
Injection C: FCCP (an uncoupler) to measure maximal respiration.
-
Injection D: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity, and how they are affected by this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the electron transport chain.
Caption: Experimental workflow for assessing mitochondrial respiration.
Conclusion
This compound is a valuable research tool for the targeted inhibition of succinate dehydrogenase. Its potency and selectivity make it well-suited for a range of applications aimed at understanding the role of Complex II in mitochondrial respiration and cellular bioenergetics. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of mitochondrial function in both health and disease. As with any potent inhibitor, careful dose-response studies are recommended to determine the optimal concentration for specific cell types and experimental conditions.
References
The Core of Cellular Respiration: A Technical Guide to Succinate Dehydrogenase Structure, Function, and Pathophysiological Significance
Abstract: Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, represents a critical nexus in cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This enzyme complex is a key player in aerobic energy production, catalyzing the oxidation of succinate to fumarate and channeling the resulting electrons into the oxidative phosphorylation pathway. Its intricate structure, comprising four distinct subunits and multiple redox cofactors, is essential for this dual functionality. Genetic mutations in the genes encoding these subunits disrupt its function, leading to the accumulation of the oncometabolite succinate. This accumulation has profound downstream effects, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which promotes a pseudo-hypoxic state that drives tumorigenesis. This guide provides an in-depth examination of the structure and function of SDH, summarizes key quantitative data, details relevant experimental protocols, and explores its role in disease, offering a comprehensive resource for researchers and drug development professionals.
I. Molecular Structure of Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. Its four subunits, SDHA, SDHB, SDHC, and SDHD, are all encoded by nuclear DNA. The complex is functionally and structurally divided into two main domains: a hydrophilic catalytic domain that extends into the mitochondrial matrix and a hydrophobic membrane-anchoring domain.
-
SDHA (Flavoprotein Subunit): This is the largest subunit and forms the catalytic core. It contains a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor and the binding site for the substrate, succinate. During catalysis, SDHA is responsible for oxidizing succinate to fumarate, transferring two electrons to the FAD cofactor, reducing it to FADH2.
-
SDHB (Iron-Sulfur Subunit): An iron-sulfur protein, SDHB is crucial for electron transport. It contains three distinct iron-sulfur clusters: a [2Fe-2S] cluster, a [4Fe-4S] cluster, and a [3Fe-4S] cluster. These clusters form a chain that shuttles electrons one at a time from the FADH2 on SDHA to the ubiquinone binding site.
-
SDHC and SDHD (Membrane Anchor Subunits): These two hydrophobic, transmembrane subunits anchor the complex to the inner mitochondrial membrane. Together, they form the binding pocket for ubiquinone (Coenzyme Q) and contain a single heme b group. The ubiquinone binding site is where electrons are ultimately transferred to reduce ubiquinone to ubiquinol, which then diffuses within the membrane to Complex III.
The assembly of this complex is a regulated process involving several assembly factors, such as SDHAF2, which is required for the flavination of the SDHA subunit.
II. The Dual Function of Succinate Dehydrogenase
SDH is the only enzyme that participates in both the TCA cycle and the electron transport chain, placing it at a critical metabolic intersection.
-
Role in the Tricarboxylic Acid (TCA) Cycle: Within the mitochondrial matrix, SDH catalyzes the sixth step of the TCA cycle: the oxidation of succinate to fumarate. This is a dehydrogenation reaction that removes two hydrogen atoms from succinate.
-
Role in the Electron Transport Chain (ETC): Unlike other dehydrogenases in the TCA cycle that reduce NAD+ to NADH, the electrons captured by SDH from succinate oxidation have a lower reduction potential and are transferred to FAD to form FADH2. From FADH2, the electrons are passed along the iron-sulfur clusters in SDHB to the ubiquinone pool in the inner mitochondrial membrane, reducing it to ubiquinol (QH2). This ubiquinol then serves as the substrate for Complex III, thus feeding electrons directly into the ETC. Because this process bypasses Complex I, the oxidation of succinate results in the translocation of fewer protons across the membrane compared to the oxidation of NADH, yielding less ATP.
Figure 1: The dual role of Succinate Dehydrogenase (SDH) in the TCA Cycle and Electron Transport Chain.
III. SDH in Pathophysiology: The Oncometabolite Connection
Mutations in the SDHA, SDHB, SDHC, or SDHD genes are strongly associated with a variety of cancers, most notably hereditary paraganglioma and pheochromocytoma syndromes. Mutations in SDHB are often linked to a higher risk of malignancy and metastatic disease.
The primary pathogenic mechanism stems from the loss of SDH enzymatic function. This functional inactivation leads to a blockage in the TCA cycle, causing a massive accumulation of the enzyme's substrate, succinate, within the mitochondrial matrix. This excess succinate is then transported into the cytoplasm, where it acts as an "oncometabolite."
In the cytoplasm, high levels of succinate competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which includes prolyl hydroxylase domain (PHD) enzymes. The primary function of PHD enzymes is to hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normal oxygen conditions (normoxia). This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation.
By inhibiting PHD, accumulated succinate prevents HIF-1α hydroxylation and degradation. This leads to the stabilization and activation of HIF-1α even in the presence of oxygen, a state referred to as "pseudo-hypoxia." Activated HIF-1α translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, cell proliferation, and glycolysis, processes that are hallmarks of cancer.
Figure 2: Signaling pathway of SDH mutation leading to HIF-1α stabilization and tumorigenesis.
IV. Quantitative Data and Kinetics
The enzymatic activity and inhibition of SDH have been quantitatively characterized. The Michaelis constant (Km) for succinate typically falls in the low millimolar range, though values can vary depending on the tissue source and assay conditions.
Table 1: Properties of Human Succinate Dehydrogenase Subunits
| Subunit | Gene Name | Function | Prosthetic Group(s) / Cofactor(s) |
|---|---|---|---|
| SDHA | SDHA | Catalytic core, succinate oxidation | Covalently bound FAD |
| SDHB | SDHB | Electron transfer | [2Fe-2S], [4Fe-4S], [3Fe-4S] clusters |
| SDHC | SDHC | Membrane anchor, ubiquinone binding | Heme b |
| SDHD | SDHD | Membrane anchor, ubiquinone binding | Heme b |
Table 2: Selected Kinetic Parameters for SDH
| Parameter | Value | Organism/Tissue | Conditions/Notes | Reference |
|---|---|---|---|---|
| Apparent Km (Succinate) | ~1.2 - 1.4 mM | Mouse Liver | In situ analysis | |
| Km (Succinate) | 410 ± 55 µM | Bovine Heart (SMPs) | Coupled assay system | |
| Km (Succinate) | 0.5 - 3 mM | Various | General range |
| Vmax | ~100 nmol/min/mg protein | Not Specified | General approximation | |
Table 3: Inhibitor Constants (IC50) for Common SDH Inhibitors
| Inhibitor | IC50 Value | Target Organism/Tissue | Notes | Reference |
|---|---|---|---|---|
| Atpenin A5 | 3.6 - 10 nM | Bovine Heart | Potent and specific inhibitor | |
| Atpenin A5 | 5.5 nM | Bovine Heart | For SDH activity | |
| Malonate | 40 µM | Not Specified | Competitive inhibitor | |
| α-Tocopheryl succinate | 42 µM | Not Specified | Vitamin E analogue | |
| Thenoyltrifluoroacetone (TTFA) | 30 µM | Not Specified | Control compound in assays | |
| Carboxin | 1.1 µM | Bovine Heart |
| Boscalid | 4.8 µM | Homo sapiens | SDHI fungicide | |
V. Key Experimental Protocols
Protocol: Isolation of Mitochondria from Mammalian Tissue
This protocol describes a standard method for isolating mitochondria using differential centrifugation.
Materials:
-
Fresh mammalian tissue (e.g., liver, kidney)
-
Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold
-
1x Phosphate Buffered Saline (PBS), ice-cold
-
Dounce homogenizer, ice-cold
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise tissue and immediately place it in ice-cold PBS to wash away excess blood.
-
Transfer the tissue to a petri dish on ice containing a small volume of Mitochondrial Isolation Buffer. Mince the tissue into small pieces (~1 mm³) using a sterile razor blade.
-
Transfer the minced tissue and buffer to a pre-chilled Dounce homogenizer.
-
Homogenize the tissue with 10-15 slow, deliberate strokes of the pestle. Avoid generating foam.
-
Transfer the homogenate to a centrifuge tube. Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new, clean tube.
-
Centrifuge the supernatant at a higher speed (e.g., 12,000 - 15,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant, which contains the cytosolic fraction.
-
Gently resuspend the mitochondrial pellet in a fresh aliquot of ice-cold Isolation Buffer.
-
Repeat the high-speed centrifugation step (Step 7) to wash the mitochondrial pellet.
-
After discarding the final supernatant, the resulting brownish pellet contains the purified mitochondria. Resuspend in a minimal volume of appropriate buffer for storage at -80°C or immediate use.
Protocol: Measurement of SDH Activity (Colorimetric Assay)
This protocol is a generalized method based on the reduction of an artificial electron acceptor, which results in a measurable color change. Reagents like DCPIP, MTT, or INT are commonly used.
Materials:
-
Isolated mitochondria or tissue/cell homogenate
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Substrate: Sodium Succinate solution (e.g., 15 mM)
-
Electron Acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT)
-
Reaction stopping solution (e.g., Glacial Acetic Acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare the biological sample (e.g., isolated mitochondria, tissue homogenate) in ice-cold Assay Buffer. Determine the total protein concentration of the sample for normalization.
-
Reaction Setup: In a microplate well or cuvette, prepare the reaction mixture.
-
Test Sample: Add Assay Buffer, Sodium Succinate solution, and the electron acceptor solution.
-
Blank: Prepare a parallel reaction without the succinate substrate or with an inactivated (e.g., boiled) enzyme sample to measure background absorbance changes.
-
-
Initiate Reaction: Add the enzyme sample to the Test and Blank wells to start the reaction. Mix gently.
-
Incubation: Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Kinetic Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 495 nm for INT-formazan) over time in kinetic mode. The rate of color change is proportional to SDH activity.
-
Endpoint Measurement (Alternative): After incubation, stop the reaction by adding a stopping solution. Measure the final absorbance.
-
Calculation: Calculate the rate of reaction from the linear portion of the kinetic curve (ΔAbsorbance/min). Normalize the activity to the amount of protein in the sample (e.g., U/mg protein).
Figure 3: General experimental workflow for a colorimetric SDH activity assay.
Protocol: Immunodetection of SDH Subunits (Western Blot)
This protocol outlines the detection of specific SDH subunits (e.g., SDHA, SDHB) to assess protein expression levels.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for SDHA or SDHB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the desired SDH subunit (e.g., anti-SDHA or anti-SDHB) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. The resulting bands indicate the presence and relative abundance of the target SDH subunit.
VI. Conclusion and Future Directions
Succinate dehydrogenase stands as a cornerstone of cellular energy metabolism. Its elegant structure is perfectly tailored for its dual roles in the TCA cycle and electron transport chain. The discovery that genetic defects in this enzyme lead to succinate accumulation and the stabilization of HIF-1α has provided a direct mechanistic link between mitochondrial function and oncogenesis. This has opened new a
The Impact of Sdh-IN-2 on Mitochondrial Electron Transport Chain Complex II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Complex II, or Succinate Dehydrogenase (SDH), is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3][4] It catalyzes the oxidation of succinate to fumarate, concurrently reducing ubiquinone to ubiquinol.[1][5][6] This dual role makes it a vital component for cellular energy production and metabolism.[5][7] Inhibitors of Complex II, such as the hypothetical molecule Sdh-IN-2, are valuable tools for studying mitochondrial function and hold potential as therapeutic agents. This technical guide provides an in-depth analysis of the effects of this compound on Complex II, detailing its mechanism of action, experimental protocols for its characterization, and the resulting impact on cellular bioenergetics.
Introduction to Succinate Dehydrogenase (Complex II)
Complex II is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, composed of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD.[3][6][8][9]
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.[1][2][7] It is responsible for the catalytic oxidation of succinate.[2][6][7]
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FADH2 to the ubiquinone binding site.[1][2][9]
-
SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone binding site.[1][5]
The overall reaction catalyzed by Complex II is the transfer of electrons from succinate to ubiquinone (Coenzyme Q), which then shuttles the electrons to Complex III of the ETC.[1][10]
This compound: A Hypothetical Inhibitor of Complex II
For the purposes of this guide, this compound is presented as a potent and specific inhibitor of Complex II. Its mechanism of action is presumed to involve binding to a critical site within the complex, thereby disrupting electron flow. The specific binding site of an inhibitor determines its precise effect on the enzyme's function. For instance, some inhibitors, like malonate, are competitive and bind to the succinate-binding site on SDHA.[11] Others, such as atpenins and thenoyltrifluoroacetone (TTFA), target the ubiquinone-binding site.[11][12] The characterization of this compound would involve determining its binding site and mode of inhibition.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on Complex II can be quantified using various biochemical assays. The following table summarizes key parameters that would be determined experimentally.
| Parameter | Description | Typical Assay Method | Hypothetical Value for this compound |
| IC50 | The concentration of this compound required to inhibit 50% of Complex II activity. | Spectrophotometric activity assay measuring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT). | 15 nM |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a measure of the inhibitor's binding affinity. | Determined from kinetic studies by varying both substrate and inhibitor concentrations (e.g., Lineweaver-Burk plots). | 5 nM |
| Mode of Inhibition | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive). | Enzyme kinetics analysis in the presence of varying concentrations of succinate and this compound. | Non-competitive with respect to succinate |
Experimental Protocols
Isolation of Mitochondria
Objective: To obtain a mitochondrial fraction from tissue or cultured cells for subsequent Complex II activity assays.
Protocol:
-
Homogenize fresh tissue (e.g., rat liver or heart) or cultured cells in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Complex II (Succinate-Ubiquinone Oxidoreductase) Activity Assay
Objective: To measure the rate of succinate oxidation by Complex II and assess the inhibitory effect of this compound. A common method involves monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[13]
Protocol:
-
Prepare an assay buffer containing phosphate buffer, EDTA, and rotenone (to inhibit Complex I).
-
In a 96-well plate or cuvette, add the assay buffer, isolated mitochondria, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
Add the artificial electron acceptor DCPIP and the substrate, succinate, to initiate the reaction.
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of decrease is proportional to Complex II activity.[12][14]
-
To ensure specificity, the assay should be run in the presence of known Complex II inhibitors like malonate or TTFA as positive controls.
Coupled Enzyme Assay for Fumarate Detection
Objective: To provide a more specific and stoichiometric measurement of Complex II activity by detecting the production of fumarate.[13]
Protocol:
-
This assay couples the production of fumarate by Complex II to the activity of two other enzymes: fumarate hydratase (fumarase) and oxaloacetate decarboxylating malic dehydrogenase.[13]
-
Fumarase converts the fumarate produced by Complex II into malate.
-
Oxaloacetate decarboxylating malic dehydrogenase then converts malate to pyruvate, with the concomitant reduction of NADP+ to NADPH.[13]
-
The rate of NADPH formation is monitored spectrophotometrically at 340 nm.[13]
-
This method avoids the use of artificial electron acceptors and provides a direct measure of the physiological reaction.[13]
Signaling Pathways and Logical Relationships
The inhibition of Complex II by this compound has significant downstream consequences on cellular signaling and metabolism.
Caption: Mechanism of this compound inhibition on Complex II electron flow.
Inhibition of Complex II leads to the accumulation of its substrate, succinate. Elevated succinate levels can have profound effects on cellular signaling, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[15]
Caption: this compound induced HIF-1α stabilization via succinate accumulation.
Experimental Workflow for Characterizing this compound
A logical workflow is essential for the comprehensive characterization of a novel Complex II inhibitor.
Caption: Workflow for the characterization of this compound.
Conclusion
The study of specific inhibitors like the hypothetical this compound is crucial for elucidating the multifaceted roles of Complex II in both normal physiology and disease states. A thorough characterization, encompassing biochemical and cellular assays, provides a comprehensive understanding of the inhibitor's mechanism of action and its impact on cellular metabolism and signaling. The experimental protocols and workflows detailed in this guide offer a robust framework for the investigation of novel Complex II inhibitors, which may ultimately lead to the development of new therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathies involving mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Complex II subunit SDHD is critical for cell growth and metabolism, which can be partially restored with a synthetic ubiquinone analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Loss of the SdhB, but Not the SdhA, Subunit of Complex II Triggers Reactive Oxygen Species-Dependent Hypoxia-Inducible Factor Activation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.as.uky.edu [web.as.uky.edu]
- 15. Loss of the SdhB, but Not the SdhA, subunit of complex II triggers reactive oxygen species-dependent hypoxia-inducible factor activation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sdh-IN-2 as a Click Chemistry Reagent in Biological Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme that links the Krebs cycle and oxidative phosphorylation. Its essential role in cellular metabolism has made it a significant target for drug discovery, particularly in the development of fungicides and potential anticancer agents. The study of SDH inhibitors (SDHIs) and their interaction with the enzyme in a biological context is crucial for understanding their mechanism of action and for the development of new therapeutics.
This technical guide explores the use of a hypothetical, yet representative, succinate dehydrogenase inhibitor functionalized for click chemistry, which we will refer to as "Sdh-IN-2," in biological studies. While a specific reagent with the name "this compound" is not documented in publicly available literature, this guide will provide a comprehensive overview of the principles, methodologies, and applications of using such a bioorthogonal probe to investigate SDH biology.
Click chemistry provides a powerful set of tools for chemical biology, allowing for the specific and efficient labeling of biomolecules in complex biological systems. By functionalizing an SDH inhibitor with a "clickable" handle (such as an alkyne or azide), researchers can utilize bioorthogonal reactions to attach reporter molecules (e.g., fluorophores, biotin) for visualization, enrichment, and identification of the inhibitor's targets.
Core Concepts: Click Chemistry and Activity-Based Protein Profiling
Click chemistry refers to a class of reactions that are rapid, selective, high-yielding, and biocompatible.[1] The most common click reaction used in biological studies is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] For in vivo applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[2]
Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within a complex proteome.[1][3] An activity-based probe (ABP) typically consists of three components: a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag.[1] Click chemistry has revolutionized ABPP by allowing the use of small, bioorthogonal handles (alkyne or azide) on the probe, with the reporter tag being attached in a subsequent step. This "two-step" approach improves cell permeability and reduces steric hindrance of the probe.[3]
Hypothetical Synthesis of a "Clickable" SDH Inhibitor (Sdh-IN-X)
The synthesis of a clickable SDH inhibitor would involve modifying a known SDHI scaffold with a terminal alkyne or azide group. Many commercial SDHIs are carboxamide derivatives.[4][5][6] A plausible synthetic route could involve the esterification of a precursor molecule containing a hydroxyl group with a commercially available alkyne- or azide-containing carboxylic acid.
For example, a precursor to a known SDHI with an available hydroxyl group could be coupled with 4-pentynoic acid to introduce a terminal alkyne. This alkyne handle can then be used in subsequent click reactions.
Data Presentation: Properties of a Representative "Clickable" SDH Probe
The following table summarizes hypothetical, yet expected, quantitative data for a clickable SDH inhibitor probe, based on typical values for similar activity-based probes found in the literature.
| Property | Value | Reference / Method |
| Inhibitor Potency (IC50) | 10 - 500 nM | In vitro SDH activity assay |
| Cell Permeability | High | Inferred from structural properties (low molecular weight, uncharged) |
| Click Reaction Efficiency | > 90% | In-gel fluorescence analysis after click reaction[3] |
| Target Specificity | High for SDH | Competitive ABPP with known SDH inhibitors |
| Probe Stability in Lysate | > 4 hours | Western blot analysis of probe-labeled targets over time |
Experimental Protocols
In Vitro SDH Activity Assay
This protocol is adapted from commercially available succinate dehydrogenase activity assay kits.
Materials:
-
Isolated mitochondria or cell lysate
-
SDH Assay Buffer
-
SDH Substrate Mix (containing succinate)
-
SDH Probe (an artificial electron acceptor, e.g., DCIP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare samples (isolated mitochondria or cell lysates) in SDH Assay Buffer.
-
Add 5-50 µL of sample to wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.
-
Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe.
-
Add 50 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.
-
To test the inhibitor, pre-incubate the sample with varying concentrations of the clickable SDH inhibitor before adding the Reaction Mix.
-
Calculate the rate of decrease in absorbance to determine SDH activity and the IC50 of the inhibitor.
Cellular Labeling with a "Clickable" SDH Probe
This protocol describes the labeling of intracellular targets of a clickable SDH inhibitor in cultured cells.
Materials:
-
Cultured cells (e.g., human coronary artery smooth muscle cells)[7]
-
Cell culture medium
-
Clickable SDH inhibitor probe (alkyne-functionalized)
-
PBS (Phosphate-Buffered Saline)
-
Paraformaldehyde (4%) for fixing
-
Triton X-100 (0.1%) for permeabilization
-
Click reaction cocktail:
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable plate or on coverslips and grow to the desired confluency.
-
Treat the cells with the desired concentration of the clickable SDH inhibitor probe in cell culture medium for a specified time (e.g., 4 hours).
-
Wash the cells with PBS to remove excess probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare the click reaction cocktail and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the cells with PBS and mount for fluorescence microscopy.
Target Identification by Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for identifying the protein targets of a clickable SDH inhibitor using mass spectrometry.[8]
Materials:
-
Cell lysate treated with the clickable SDH inhibitor probe
-
Click reaction cocktail with azide-functionalized biotin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with low concentration of SDS)
-
Trypsin for protein digestion
-
LC-MS/MS instrumentation
Procedure:
-
Treat cell lysate with the clickable SDH inhibitor probe. Include a control lysate treated with DMSO.
-
Perform the click reaction by adding the click reaction cocktail containing azide-biotin.
-
Enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control.
Mandatory Visualizations
Caption: Inhibition of Succinate Dehydrogenase by this compound.
Caption: Experimental workflows for cellular imaging and target ID.
Caption: Logical steps of probe binding and detection.
References
- 1. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling [mdpi.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors [mdpi.com]
- 6. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sdh-IN-2 In Vitro Assay Protocol for IC50 Determination
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Sdh-IN-2, a putative inhibitor of Succinate Dehydrogenase (SDH), using an in vitro colorimetric assay.
Introduction
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the ETC, directly linking cellular metabolism to energy production.[1][3] Due to its central role, inhibition of SDH can significantly impact cellular respiration and is a key target in drug discovery for various diseases, including cancer and fungal infections.[1][4] This protocol details a robust method for assessing the inhibitory potential of a test compound, this compound, on SDH activity.
Assay Principle
The activity of SDH is measured by monitoring the reduction of a chromogenic electron acceptor. In this assay, SDH oxidizes its substrate, succinate, to fumarate. The electrons generated from this reaction are transferred to the electron probe 2,6-dichlorophenolindophenol (DCPIP), which is reduced and results in a decrease in its absorbance at 600 nm.[2][5] The rate of this color change is directly proportional to the SDH activity. By measuring the reaction rate in the presence of various concentrations of the inhibitor this compound, a dose-response curve can be generated to determine the IC50 value.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Sdh-IN-2 as a chemical probe for metabolic research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-2 is a potent inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex with a dual role in cellular metabolism, participating in both the citric acid (TCA) cycle and the electron transport chain (ETC).[1][2] As an inhibitor, this compound serves as a valuable chemical probe for investigating the metabolic consequences of SDH dysfunction. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic research.
This compound possesses an alkyne functional group, rendering it suitable for click chemistry applications.[1][3] This feature allows for the covalent labeling and subsequent detection of the probe, enabling a range of advanced experimental approaches to study target engagement and downstream metabolic effects.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Source(s) |
| IC50 (SDH) | 0.55 µg/mL | [1][4] |
| EC50 (Antifungal) | 3.82-9.81 µg/mL (various fungi) | [1][4] |
| CAS Number | 1823354-06-8 | [4] |
| Functional Group | Alkyne (for click chemistry) | [1][3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound inhibits the enzymatic activity of Succinate Dehydrogenase. SDH is a critical component of cellular respiration, catalyzing the oxidation of succinate to fumarate in the TCA cycle and transferring electrons to the electron transport chain. Inhibition of SDH by this compound disrupts these processes, leading to an accumulation of succinate and a decrease in cellular respiration.
Figure 1: Mechanism of this compound inhibition of Succinate Dehydrogenase (SDH).
Experimental Workflow: Target Engagement using Click Chemistry
The alkyne group on this compound allows for its use in click chemistry-based workflows to confirm target engagement in cells. This involves treating cells with this compound, followed by cell lysis and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-tagged reporter molecule (e.g., a fluorophore or biotin).
Figure 2: General workflow for target engagement verification of this compound using click chemistry.
Experimental Protocols
Succinate Dehydrogenase (SDH) Activity Assay
This protocol is a general method to measure SDH activity in cell lysates or isolated mitochondria and can be adapted to assess the inhibitory effect of this compound.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) (electron acceptor)
-
Phenazine methosulfate (PMS)
-
Cell lysate or isolated mitochondria
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture in each well of a 96-well plate containing assay buffer, succinate, DCIP, and PMS.
-
Add varying concentrations of this compound to the wells to determine the IC50. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the cell lysate or isolated mitochondria to each well.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular context.
Materials:
-
This compound
-
Cells of interest
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-SDH antibody
Procedure:
-
Treat cultured cells with either vehicle or this compound at a desired concentration for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Cool the samples and lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SDH in each sample by SDS-PAGE and Western blotting using an anti-SDH antibody.
-
A shift in the melting curve of SDH in the presence of this compound compared to the vehicle control indicates target engagement.
Chemoproteomic Profiling using Click Chemistry
This protocol outlines a general workflow for identifying the cellular targets of this compound using its alkyne handle.
Materials:
-
This compound
-
Cultured cells
-
Lysis buffer
-
Azide-biotin probe
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Streptavidin beads
-
Protease for protein digestion (e.g., trypsin)
-
LC-MS/MS for protein identification
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and perform a click chemistry reaction by adding the azide-biotin probe, CuSO4, THPTA, and sodium ascorbate to the lysate.
-
Allow the reaction to proceed to covalently link biotin to the this compound-bound proteins.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with a protease like trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled with this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of Succinate Dehydrogenase in cellular metabolism. Its potency as an SDH inhibitor, combined with the presence of an alkyne group for click chemistry applications, allows for a multifaceted approach to investigate its mechanism of action and its effects on metabolic pathways. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of metabolic regulation and dysfunction.
References
Application Notes and Protocols for the Use of Succinate Dehydrogenase Inhibitors in Cancer Cell Line Studies
Note: While the initial request specified the protocol for "Sdh-IN-2," publicly available information on the use of this specific inhibitor in cancer cell line research is limited. This compound is documented as a potent succinate dehydrogenase (SDH) inhibitor with antifungal properties[1]. To provide a comprehensive and actionable protocol for researchers, this document will utilize a well-characterized and widely studied SDH inhibitor, Atpenin A5 , as a representative compound. The principles and experimental procedures outlined herein are broadly applicable to the study of other SDH inhibitors, including novel compounds like this compound.
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH in cancer cells has emerged as a promising therapeutic strategy. By blocking SDH activity, inhibitors can induce a range of anti-cancer effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and alterations in cellular metabolism.[3][4][5][6] These application notes provide detailed protocols for assessing the efficacy of SDH inhibitors, using Atpenin A5 as an example, in cancer cell line studies.
Mechanism of Action of SDH Inhibitors
Inhibition of SDH leads to the accumulation of succinate, which can have profound effects on cellular signaling. One of the key consequences is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to a "pseudohypoxic" state that can, under certain circumstances, promote tumor growth. However, potent SDH inhibitors can also induce significant cellular stress. The disruption of the electron transport chain at complex II can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).[3] This elevation in ROS can cause oxidative damage to DNA and other cellular components, ultimately triggering programmed cell death, or apoptosis.[3][4]
Figure 1: Simplified signaling pathway of SDH inhibition leading to apoptosis.
Experimental Protocols
Cell Viability Assay
This protocol determines the effect of an SDH inhibitor on cancer cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SDH inhibitor (e.g., Atpenin A5) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Figure 2: Experimental workflow for the MTT-based cell viability assay.
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the SDH inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration of Atpenin A5 (nM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
| 500 | 0.10 ± 0.02 | 8.0 |
Table 1: Example data from a cell viability assay of A549 cells treated with Atpenin A5 for 48 hours.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells following treatment with an SDH inhibitor. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SDH inhibitor (e.g., Atpenin A5)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the SDH inhibitor at the desired concentration (e.g., the determined IC50 value) for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Atpenin A5 (50 nM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.8 |
Table 2: Example data from flow cytometry analysis of apoptosis in HCT116 cells treated with Atpenin A5 for 24 hours.
Western Blotting
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway, such as cleaved PARP and cleaved Caspase-3, in response to SDH inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
SDH inhibitor (e.g., Atpenin A5)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Figure 4: General workflow for Western Blotting analysis.
Procedure:
-
Treat cells in 6-well plates with the SDH inhibitor as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.[9]
-
Separate the proteins by SDS-PAGE.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation:
| Protein | Vehicle Control (Relative Density) | Atpenin A5 (50 nM) (Relative Density) |
| Cleaved PARP | 1.0 | 4.2 |
| Cleaved Caspase-3 | 1.0 | 5.8 |
| β-actin | 1.0 | 1.0 |
Table 3: Example of densitometry analysis from a Western Blot experiment showing the relative expression of apoptotic markers in A549 cells treated with Atpenin A5 for 24 hours, normalized to the loading control β-actin.
Conclusion
The protocols described in these application notes provide a robust framework for the initial characterization of SDH inhibitors in cancer cell lines. By assessing cell viability, apoptosis, and the activation of apoptotic signaling pathways, researchers can effectively evaluate the anti-cancer potential of these compounds. The methodologies can be adapted for various cancer cell lines and other specific SDH inhibitors to advance the development of novel cancer therapeutics targeting cellular metabolism.
References
- 1. This compound Supplier | CAS 1823354-06-8 | AOBIOUS [aobious.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Malonate differentially affects cell survival and confers chemoresistance in cancer cells via the induction of p53-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019217631A1 - Method of treating cancer with atpenin a5 derviatives - Google Patents [patents.google.com]
- 6. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sdh-IN-2: A Tool for Inducing Mitochondrial Dysfunction in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-2 is a putative inhibitor of Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, a critical enzyme linking the Krebs cycle and the electron transport chain.[1][2][3][4] While this compound itself is currently uncharacterized, its potential to induce mitochondrial dysfunction by targeting SDH makes it a valuable tool for research into a variety of cellular processes and disease states.[1] Inhibition of SDH disrupts cellular energy metabolism, leading to an accumulation of succinate, which can act as a signaling molecule, and an impairment of oxidative phosphorylation.[1][3][5] These application notes provide a framework for utilizing this compound in model organisms to study the consequences of mitochondrial dysfunction. The protocols and expected outcomes are based on the established effects of other well-characterized SDH inhibitors.
Biochemical Context of Succinate Dehydrogenase Inhibition
Succinate dehydrogenase is a hetero-tetrameric enzyme complex embedded in the inner mitochondrial membrane.[2][4] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the electron transport chain via ubiquinone (Coenzyme Q10).[1][2] There are two main classes of SDH inhibitors: those that compete with succinate at the catalytic site (succinate analogs like malonate and oxaloacetate) and those that block the ubiquinone binding site (e.g., carboxin and thenoyltrifluoroacetone).[2] this compound is hypothesized to belong to the latter class, similar to the structurally related compound Sdh-IN-10, which binds to the ubiquinone (Qp) site of SDH.[1]
Anticipated Effects of this compound on Mitochondrial Function
Based on the mechanism of action of other SDH inhibitors, treatment of model organisms or cell cultures with this compound is expected to lead to a range of measurable effects on mitochondrial function. These effects can be quantified to assess the potency and specificity of this compound.
Table 1: Expected Quantitative Data from this compound Treatment
| Parameter | Expected Effect | Method of Measurement | Model System Examples |
| SDH Activity | Decrease | Spectrophotometric assay (e.g., DCPIP reduction) | Isolated mitochondria, cell lysates |
| Oxygen Consumption Rate (OCR) | Decrease | Seahorse XF Analyzer, Clark-type electrode | Adherent cells, suspended cells, isolated mitochondria |
| Succinate Levels | Increase | LC-MS/MS, colorimetric/fluorometric assays | Cell lysates, tissue homogenates |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease (Depolarization) | Fluorescent dyes (e.g., TMRE, JC-1) followed by flow cytometry or microscopy | Live cells |
| ATP Production | Decrease | Luminescence-based assays (e.g., CellTiter-Glo) | Cell lysates |
| Reactive Oxygen Species (ROS) Production | Increase | Fluorescent probes (e.g., MitoSOX Red, DCFDA) | Live cells |
| Cell Viability | Decrease (at higher concentrations or longer exposure) | MTT assay, trypan blue exclusion | Cultured cells |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on mitochondrial function.
Protocol 1: Measurement of SDH Activity in Isolated Mitochondria
This protocol is adapted from methods used for other SDH inhibitors.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Isolated mitochondria from model organism (e.g., mouse liver, cultured cells)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, 1 mM KCN, 10 µg/mL rotenone
-
Succinate solution (e.g., 1 M stock)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (e.g., 2 mM stock)
-
Decylubiquinone (e.g., 10 mM stock in ethanol)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 10 µL of isolated mitochondria (e.g., 1 mg/mL protein concentration) to each well.
-
Add 10 µL of decylubiquinone solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of DCPIP solution to each well.
-
Initiate the reaction by adding 10 µL of succinate solution (final concentration ~10 mM).
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.
-
Calculate the rate of DCPIP reduction. The IC₅₀ value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Analysis of Cellular Respiration using Seahorse XF Analyzer
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cultured cells from a model organism (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma)
-
This compound (stock solution in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The next day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Prepare a working solution of this compound in the assay medium.
-
Load the Seahorse XF Sensor Cartridge with this compound, Oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate injection ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR), then inject this compound and measure the change in OCR. Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the calculation of various parameters of mitochondrial respiration.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
Cultured cells
-
This compound (stock solution in DMSO)
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control treated with FCCP.
-
After treatment, incubate the cells with TMRE (e.g., 25-100 nM) or JC-1 (e.g., 1-5 µg/mL) in fresh medium at 37°C for 15-30 minutes.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer.
-
Microscopy (TMRE): Capture images and quantify the fluorescence intensity per cell. A decrease in red fluorescence indicates mitochondrial depolarization.
-
Flow Cytometry (JC-1): In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. An increase in the green/red fluorescence ratio indicates mitochondrial depolarization.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound induced mitochondrial dysfunction.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound presents a promising, albeit currently uncharacterized, chemical tool for the induction of mitochondrial dysfunction through the inhibition of Succinate Dehydrogenase. The provided application notes and protocols offer a comprehensive guide for researchers to investigate its effects in various model organisms. By systematically applying these methodologies, the scientific community can elucidate the specific properties of this compound and leverage it to advance our understanding of mitochondrial biology and its role in health and disease. As with any novel compound, careful dose-response studies and validation of its on-target effects are crucial for robust and reproducible research.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Spectrum of Sdh-IN-2 Against Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antifungal activity of Sdh-IN-2, a potent succinate dehydrogenase (SDH) inhibitor, against a range of plant pathogens. Detailed protocols for in vitro susceptibility testing and a diagram of the proposed mechanism of action are included to facilitate further research and development of this compound as a potential fungicide.
Antifungal Spectrum of this compound
This compound has demonstrated significant in vitro activity against several key phytopathogens. As a succinate dehydrogenase inhibitor (SDHI), it disrupts the fungal mitochondrial respiratory chain, a mode of action effective against a broad spectrum of fungal diseases.[1][2] The antifungal efficacy is quantified by the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Antifungal Activity of this compound Against Various Phytopathogens
| Pathogen Species | Common Disease Caused | IC50 (mg/L) | EC50 Range (mg/L) |
| Sclerotinia sclerotiorum | White mold, stem rot | Not Reported | 0.52 - 3.42 |
| Valsa mali | Apple canker | Not Reported | 0.52 - 3.42 |
| Gaeumannomyces graminis | Take-all disease of cereals | Not Reported | 0.52 - 3.42 |
| Rhizoctonia solani | Damping-off, root rot | Not Reported | 0.52 - 3.42 |
| Botrytis cinerea | Gray mold | Not Reported | 0.52 - 3.42 |
| Succinate Dehydrogenase (SDH) | (Enzyme Target) | 1.22 | Not Applicable |
Data compiled from available in vitro studies.
Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[1] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by this compound.
Experimental Protocols
The following are detailed protocols for determining the antifungal activity of this compound.
In Vitro Antifungal Susceptibility Testing: Poison Plate Assay
This protocol outlines the determination of the EC50 value of this compound against filamentous fungal phytopathogens using an amended medium assay.[3]
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Fungal cultures of the target phytopathogen
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve final concentrations ranging from 0.01 to 100 µg/mL in the agar medium. The final concentration of DMSO in the medium should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
-
Amended Media Preparation: Autoclave the PDA medium and cool it to 50-55°C in a water bath. Add the appropriate volume of the this compound working solutions to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with PDA containing the same concentration of DMSO as the treatment plates.
-
Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 5-7 day old culture of the target phytopathogen. Place one mycelial plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific phytopathogen (typically 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate has reached approximately 80% of the plate diameter.
-
EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage of inhibition against the log-transformed concentrations of this compound and performing a regression analysis.[4]
-
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay can be used to confirm the inhibitory effect of this compound on the SDH enzyme activity in fungal cell lysates.[5][6]
Materials:
-
This compound
-
Fungal mycelia
-
Ice-cold SDH Assay Buffer
-
Dounce homogenizer
-
Microcentrifuge
-
96-well microplate
-
Microplate reader
-
Succinate Dehydrogenase Activity Colorimetric Assay Kit (or individual components: SDH substrate, probe, etc.)
Procedure:
-
Sample Preparation:
-
Harvest fresh fungal mycelia.
-
Homogenize the mycelia (e.g., 10 mg) in 100 µL of ice-cold SDH Assay Buffer using a Dounce homogenizer.
-
Keep the homogenate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
Prepare a reaction mix according to the manufacturer's instructions, typically containing SDH Assay Buffer, SDH substrate, and a probe (e.g., DCIP).
-
Add the cell lysate to the wells of a 96-well plate.
-
To test the inhibitory effect, pre-incubate the cell lysate with various concentrations of this compound for a specified time before adding the reaction mix.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes. The rate of decrease in absorbance is proportional to the SDH activity.
-
-
Data Analysis:
-
Calculate the SDH activity based on the rate of change in absorbance over time, using a standard curve if required by the kit.
-
Compare the activity in the this compound treated samples to the untreated control to determine the extent of inhibition.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and fungal pathogens. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with fungal cultures should be performed in a biological safety cabinet to prevent contamination and exposure. Dispose of all contaminated materials according to institutional guidelines.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
Application Notes and Protocols: Succinate Dehydrogenase (SDH) Inhibitors in Parasitic Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Sdh-IN-2" is not available in the current scientific literature concerning parasitic disease research. The following application notes and protocols are based on the principles of targeting Succinate Dehydrogenase (SDH) in parasites and utilize data and methodologies from studies of other known SDH inhibitors, such as Atpenin A5 and Siccanin. These notes are intended to serve as a comprehensive guide and template for researchers investigating novel SDH inhibitors against parasitic pathogens.
Introduction: Succinate Dehydrogenase as a Parasite Drug Target
Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of two major metabolic pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Q) pool in the ETC, contributing to cellular respiration and ATP synthesis.[2][3]
In many parasitic organisms, including protozoa like Plasmodium and Toxoplasma, the SDH complex exhibits significant structural divergence compared to its mammalian host counterpart.[4][5] This structural uniqueness, particularly at the ubiquinone-binding site, makes parasite SDH an attractive and promising target for the development of selective inhibitors.[4][5] Such inhibitors have the potential to disrupt parasite energy metabolism, leading to growth arrest and death, while exhibiting minimal toxicity to the host. This principle has been successfully applied in the development of SDHI fungicides and nematicides in agriculture.[6][7]
These application notes provide a framework for evaluating the efficacy and mechanism of action of SDH inhibitors against various parasites.
Mechanism of Action of SDH Inhibitors
SDH inhibitors typically act by binding to the ubiquinone reduction site (Q-site) of the complex, preventing the transfer of electrons from the Fe-S clusters of the SdhB subunit to ubiquinone.[7] This blockage disrupts the electron flow through the ETC, leading to several downstream consequences:
-
Inhibition of Cellular Respiration: Impaired electron transport reduces oxygen consumption.
-
Decreased ATP Synthesis: The disruption of the proton motive force leads to a reduction in ATP production via oxidative phosphorylation.
-
Generation of Reactive Oxygen Species (ROS): The backup of electrons in the ETC can lead to the formation of superoxide radicals, causing oxidative stress.[8]
-
Metabolic Stasis: The inhibition of the TCA cycle and energy production halts parasite growth and replication.
Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Quantitative Data for Selected SDH Inhibitors
The following table summarizes the inhibitory activities of various compounds targeting SDH from parasitic and mammalian sources. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are provided.
| Compound Name | Target Organism/Enzyme | Assay Type | IC50 / EC50 Value | Selectivity vs. Host | Reference |
| Siccanin | Plasmodium falciparum Complex II | SQR Activity | 16 nM | Highly Selective | [4][5] |
| Plasmodium falciparum Complex III | CIII Activity | 8.93 µM | - | [4][5] | |
| Plasmodium falciparum (3D7) | Parasite Growth | 8.4 - 11.65 µM | - | [5] | |
| Mammalian Complex II / III | Enzyme Activity | No inhibition | - | [5] | |
| Atpenin A5 | Nematode Mitochondria | Enzyme Activity | 12 nM | 3.2x vs. Mammal | [9] |
| Mammalian Mitochondria | Enzyme Activity | 3.7 nM | - | [9] | |
| Plasmodium Complex II | Enzyme Activity | Ineffective | - | [4] | |
| TTFA | Plasmodium Complex II | Enzyme Activity | Ineffective | - | [4] |
| Carboxin | Plasmodium Complex II | Enzyme Activity | Ineffective | - | [4] |
| Compound 1 (ID: 7607321) | Caenorhabditis elegans SDH | Enzyme Activity | 19.6 µM | Not Reported | [6][10] |
| GSK2645947 | Plasmodium falciparum (various strains) | Parasite Growth | 2 - 7 nM | Not Reported | [11] |
Experimental Protocols
The following protocols provide a general workflow for screening and characterizing SDH inhibitors against parasitic pathogens.
Caption: General workflow for screening and validation of SDH inhibitors.
Protocol: In Vitro Parasite Growth Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against cultured parasites. Examples are provided for Plasmodium falciparum (blood-stage), Leishmania donovani (promastigote stage), and Trypanosoma brucei (bloodstream form).
4.1.1 Materials
-
Parasite culture of interest (P. falciparum, Leishmania spp., Trypanosoma spp.)
-
Appropriate culture medium (e.g., RPMI-1640 for P. falciparum, M199 for Leishmania, HMI-9 for Trypanosoma) and supplements (serum, Albumax, etc.).[12]
-
96-well flat-bottom microplates.
-
Test compound (SDH inhibitor) dissolved in DMSO (stock solution ~10 mM).
-
Positive control drug (e.g., Chloroquine for P. falciparum, Amphotericin B for Leishmania).
-
Quantification reagent:
-
For P. falciparum: SYBR Green I lysis buffer.
-
For Leishmania/Trypanosoma: Resazurin solution (e.g., AlamarBlue™).
-
-
Plate reader (fluorescence).
-
Incubator with appropriate temperature and gas mixture (e.g., 37°C, 5% CO₂, 5% O₂ for P. falciparum).[13]
4.1.2 Procedure
-
Parasite Culture Preparation:
-
P. falciparum: Synchronize parasite culture to the ring stage. Adjust the culture to 1% parasitemia and 2% hematocrit in complete medium.[14]
-
Leishmania/Trypanosoma: Use parasites in the logarithmic growth phase. Centrifuge, resuspend in fresh medium, and adjust the cell density to 1 x 10⁵ parasites/mL.
-
-
Drug Plating:
-
In a 96-well plate, add 100 µL of culture medium to all wells except the first column.
-
Add 200 µL of the highest concentration of the test compound (prepared in medium) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard 100 µL from the last dilution well.
-
Include wells for a positive control drug, no-drug (parasites only), and background (uninfected red blood cells or medium only).
-
-
Incubation:
-
Add 100 µL of the prepared parasite suspension to each well.
-
Incubate the plate under appropriate conditions for 72 hours (P. falciparum) or 48-72 hours (Leishmania/Trypanosoma).
-
-
Quantification of Parasite Growth:
-
SYBR Green I (P. falciparum): Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark for 1-3 hours. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Resazurin (Leishmania/Trypanosoma): Add 20 µL of Resazurin solution to each well. Incubate for another 4-24 hours until a color change is observed. Read fluorescence (Excitation: 530 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the no-drug control as 100% growth and the highest drug concentration as 0% growth.
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value.[15]
-
Protocol: Host Cell Cytotoxicity Assay
This protocol determines the IC50 of the compound against a mammalian cell line (e.g., HEK293, HepG2, or primary host cells) to assess selectivity.
4.2.1 Materials
-
Mammalian cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
96-well flat-bottom microplates.
-
Test compound and positive control (e.g., Doxorubicin).
-
Resazurin or MTS/MTT solution.
-
Plate reader (fluorescence or absorbance).
-
CO₂ incubator (37°C, 5% CO₂).
4.2.2 Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Drug Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the corresponding wells. Include no-drug and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add the viability reagent (e.g., 20 µL of Resazurin) and incubate for 2-4 hours. Read fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value as described in Protocol 4.1.5. The Selectivity Index (SI) is then calculated as: SI = IC50 (Host Cell) / IC50 (Parasite) . A higher SI value indicates greater selectivity for the parasite.
Protocol: Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol directly measures the effect of the inhibitor on mitochondrial function using a Seahorse XF Analyzer or similar technology.
4.3.1 Materials
-
Isolated parasites or infected host cells.
-
Seahorse XF Analyzer and appropriate cell culture microplates.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Test compound, Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and Rotenone/Antimycin A (Complex I/III inhibitors).
4.3.2 Procedure
-
Cell Plating: Seed isolated parasites or infected cells onto the Seahorse microplate at an optimized density.
-
Incubation: Incubate the plate in a CO₂-free incubator at 37°C for 1 hour prior to the assay.
-
Assay Execution:
-
Place the plate in the Seahorse analyzer and allow it to equilibrate.
-
Measure the basal Oxygen Consumption Rate (OCR).
-
Inject the test compound (SDH inhibitor) and measure the change in OCR.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis: Analyze the OCR data to determine the specific impact of the SDH inhibitor on basal respiration, ATP production, and spare respiratory capacity. A significant drop in OCR after inhibitor injection confirms target engagement.
Caption: Logical consequences of Succinate Dehydrogenase (SDH) inhibition in a parasite.
Conclusion and Future Directions
Targeting the divergent SDH enzyme in parasites is a validated and promising strategy for antiparasitic drug discovery. The protocols outlined here provide a robust framework for the initial screening, characterization, and validation of novel inhibitors. Successful identification of potent and selective compounds from in vitro assays should be followed by mechanism-of-action studies to confirm target engagement and subsequent evaluation in relevant animal models of parasitic disease to assess in vivo efficacy and safety. The discovery of compounds like Siccanin, which are potent against parasite SDH but inert against the mammalian enzyme, underscores the therapeutic potential of this approach.[5]
References
- 1. Functional and biochemical characterization of the Toxoplasma gondii succinate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The multiple roles of the mitochondrion of the malarial parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Siccanin Is a Dual-Target Inhibitor of Plasmodium falciparum Mitochondrial Complex II and Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 10. Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand‐pocket interactions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sdh-IN-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low efficacy with Sdh-IN-2, a succinate dehydrogenase (SDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that participates in both the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular energy metabolism. Its mechanism is presumed to involve binding to the ubiquinone (Qp) binding site of SDH, which blocks the transfer of electrons. This leads to an accumulation of succinate and can induce a state of "pseudohypoxia."
Q2: My this compound is not showing any effect in my cell-based assay. What are the possible reasons?
Low or no efficacy of this compound in cell-based assays can stem from several factors:
-
Compound Solubility and Stability: this compound may have precipitated out of your culture medium. It is crucial to ensure it is fully dissolved and stable throughout the experiment.
-
Inadequate Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line.
-
Cellular Uptake and Efflux: The compound may not be effectively entering the cells, or it could be actively pumped out by efflux transporters.
-
Incorrect Experimental Readout: The assay you are using may not be sensitive enough to detect the effects of SDH inhibition.
-
Cell Line Specific Effects: Different cell lines can have varying metabolic dependencies and may respond differently to SDH inhibition.
Q3: How can I improve the solubility of this compound for my experiments?
Most small molecule inhibitors are first dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Here are some tips:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can affect the solubility and stability of your compound.
-
Prepare a Concentrated Stock: It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to minimize degradation.
-
Dilute in Pre-warmed Medium: When preparing your final working concentration, dilute the DMSO stock in cell culture medium that has been pre-warmed to 37°C. Add the stock dropwise while gently vortexing to prevent precipitation.
-
Do Not Exceed 0.5% Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration in the culture medium is typically below 0.5%, and always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: What are the expected downstream effects of SDH inhibition by this compound?
Inhibition of SDH by this compound is expected to lead to:
-
Accumulation of Succinate: As the enzyme responsible for its oxidation is blocked.
-
Decreased Mitochondrial Respiration: Specifically, a reduction in Complex II-mediated oxygen consumption.
-
Altered Cellular Metabolism: A shift towards glycolysis to compensate for reduced mitochondrial ATP production.
-
Increased Production of Reactive Oxygen Species (ROS): Under certain conditions, blocking the electron transport chain at Complex II can lead to increased superoxide formation.[1]
-
Changes in Gene Expression: Succinate accumulation can inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes and altered gene expression.
Q5: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not well-documented due to its limited characterization, inhibitors of mitochondrial complexes can sometimes have unintended targets. It is crucial to include appropriate controls in your experiments to rule out off-target effects. This can include using a structurally unrelated SDH inhibitor to see if the same phenotype is observed or performing rescue experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem: Low or No Observable Efficacy
Possible Cause 1: Compound Inactivity or Degradation
-
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, confirm the identity and purity of your this compound stock using analytical methods like LC-MS.
-
Prepare Fresh Stock Solutions: Your current stock may have degraded. Prepare a fresh stock solution from a new vial of the compound.
-
Proper Storage: Ensure the compound is stored as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical starting range for novel inhibitors is 0.1 to 50 µM.
-
Optimize Incubation Time: The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Check Cell Density: Ensure you are using a consistent and appropriate cell density for your assays, as this can influence the apparent potency of the inhibitor.
-
Possible Cause 3: Issues with the Assay Readout
-
Troubleshooting Steps:
-
Use a Direct Target Engagement Assay: Measure SDH activity directly in cell lysates or isolated mitochondria after treatment with this compound. This will confirm if the compound is inhibiting its intended target.
-
Measure Mitochondrial Respiration: Use techniques like Seahorse XF analysis or a Clark-type electrode to measure oxygen consumption rates. Specifically, assess Complex II-driven respiration.
-
Assess Downstream Metabolic Changes: Measure succinate accumulation or changes in the levels of other TCA cycle intermediates using mass spectrometry.
-
Problem: High Variability Between Replicates
Possible Cause 1: Inconsistent Compound Dosing
-
Troubleshooting Steps:
-
Ensure Homogeneous Solution: Thoroughly mix your this compound working solution before adding it to your cells.
-
Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing across all wells.
-
Possible Cause 2: Cell Culture Inconsistency
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.
-
Monitor Cell Health: Visually inspect your cells under a microscope before and during the experiment to ensure they are healthy and evenly distributed.
-
Control for Edge Effects: In plate-based assays, edge effects can cause variability. Consider not using the outer wells of the plate for experimental samples.
-
Quantitative Data Summary
Due to the limited public data available for this compound, this table provides typical values for mitochondrial complex II inhibitors. These should be used as a general guide for experimental design.
| Parameter | Typical Value/Range | Notes |
| Typical IC50 Range | 10 nM - 10 µM | Highly dependent on the specific inhibitor and the assay conditions (purified enzyme vs. cell-based). |
| Working Concentration | 0.1 µM - 50 µM | A broad range should be tested initially in a dose-response experiment. |
| Solvent | DMSO | Prepare a stock solution of 10-50 mM. |
| Final DMSO Conc. | < 0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control. |
| Storage of Stock | -20°C or -80°C | Protect from light and moisture. Aliquot to avoid freeze-thaw cycles. |
Key Experimental Protocols
Protocol 1: Measurement of SDH Activity in Isolated Mitochondria
This protocol is adapted from standard colorimetric assays for SDH activity.[2][3][4]
Materials:
-
Isolated mitochondria
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCPIP (2,6-dichlorophenolindophenol) (colorimetric indicator)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, rotenone (to block Complex I), and antimycin A (to block Complex III).
-
Add varying concentrations of this compound (and a vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding succinate and decylubiquinone.
-
Immediately add DCPIP and start measuring the decrease in absorbance at 600 nm over time (kinetic read). The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the rate of reaction for each condition and determine the IC50 of this compound.
Protocol 2: Analysis of Mitochondrial Respiration in Whole Cells
This protocol outline is for use with extracellular flux analyzers (e.g., Seahorse XF).
Materials:
-
Cells of interest seeded in a Seahorse XF plate
-
This compound
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Rotenone/Antimycin A (to inhibit Complex I and III)
-
Succinate (as a Complex II substrate)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting:
-
Rotenone/Antimycin A: To inhibit Complex I and III, isolating Complex II-driven respiration.
-
Succinate: To provide substrate for Complex II.
-
A high concentration of a known Complex II inhibitor (e.g., Atpenin A5) as a positive control to confirm the assay is working.
-
-
Measure the Oxygen Consumption Rate (OCR) at each stage.
-
Analyze the data to determine the effect of this compound on Complex II-dependent respiration.
Visualizations
Caption: Mechanism of this compound action on Succinate Dehydrogenase (SDH).
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. Mitochondrial Complex II Can Generate Reactive Oxygen Species at High Rates in Both the Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-2 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the succinate dehydrogenase (SDH) inhibitor, Sdh-IN-2, in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: A stock solution of up to 250 mg/mL (1172.83 mM) can be prepared in DMSO. It is recommended to use ultrasonic treatment to aid dissolution. To ensure the best solubility, it is also advised to use a fresh, anhydrous supply of DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Storage recommendations are summarized in the table below.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A4: This is a common issue when working with hydrophobic compounds dissolved in a high-concentration organic solvent like DMSO. To minimize precipitation, consider the following troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before adding it to the final aqueous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended to avoid cytotoxicity.[1] For in vivo experiments, the final DMSO concentration should ideally be 2% or lower.[1]
-
Thorough Mixing: After adding the diluted this compound to the aqueous buffer, ensure immediate and thorough mixing by vortexing or repeated pipetting.
-
Co-solvents: If precipitation persists, the use of a co-solvent in your aqueous buffer might be necessary. Common co-solvents include glycerol, Tween 80, or PEG400.[1]
Q5: Is this compound stable in aqueous buffers like PBS, TRIS, or HEPES?
Data and Protocols
This compound Properties and Storage
| Parameter | Value | Reference |
| CAS Number | 1823354-06-8 | |
| Molecular Formula | C₁₀H₆F₃NO | |
| Molecular Weight | 213.16 g/mol | |
| Appearance | Solid (Off-white to light yellow) | |
| Solubility in DMSO | 250 mg/mL (1172.83 mM) | |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | |
| Storage in DMSO | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.1316 mg of this compound (Molecular Weight = 213.16 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Solubilization: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol for Preparing a Working Solution in an Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): If your final working concentration is low, it is advisable to first prepare an intermediate dilution of your stock solution in DMSO.
-
Final Dilution: Slowly add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed experimental buffer (e.g., PBS, TRIS, HEPES, or cell culture medium) while vortexing or gently mixing. The final concentration of DMSO should be kept to a minimum (ideally <0.5% for cell-based assays).
-
Use Immediately: Use the freshly prepared working solution in your experiment immediately to minimize the risk of precipitation or degradation.
Visual Guides
References
Technical Support Center: Optimizing Succinate Dehydrogenase (SDH) Inhibitor Concentration for In Vivo Studies
Disclaimer: Information regarding the specific compound "Sdh-IN-2" is not publicly available. This guide has been created using a well-characterized succinate dehydrogenase (SDH) inhibitor, Malonate and its cell-permeable prodrugs (e.g., Dimethyl Malonate) , as a representative model. Researchers using this compound should adapt these protocols based on the specific physicochemical properties and in vitro potency of their compound. Always perform initial dose-finding and toxicity studies for any new compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of SDH inhibitors?
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme with a dual role in cellular metabolism. It participates in both the citric acid cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool.[1] SDH inhibitors block this enzyme's activity, leading to an accumulation of succinate and a disruption of cellular respiration and energy production.[1] There are two main classes of SDH inhibitors: those that bind to the succinate-binding site (e.g., malonate) and those that bind to the ubiquinone-binding site (e.g., atpenin A5, carboxin).[2]
2. What are the expected physiological effects of SDH inhibition in vivo?
The primary metabolic impact of SDH inhibition is an increase in succinate levels.[3] While complete inhibition of SDH can be detrimental, partial and transient inhibition has been shown to be well-tolerated in mammalian systems.[3] In some pathological conditions, such as ischemia-reperfusion injury, transient SDH inhibition can be protective by preventing the rapid oxidation of accumulated succinate, which would otherwise lead to excessive reactive oxygen species (ROS) production.[4][5] However, prolonged or high-dose administration of potent SDH inhibitors like 3-nitropropionic acid (3-NP) can induce neurotoxicity and mimic neurodegenerative disease models.[6][7][8]
3. How do I choose a starting dose for my in vivo experiment with an SDH inhibitor?
For a novel inhibitor like this compound, a dose-finding study is essential. A common approach is to:
-
Start with in vitro data: Determine the IC50 (half-maximal inhibitory concentration) of your compound on isolated mitochondria or in cell-based assays.
-
Literature review for similar compounds: If the structure of this compound is known, look for in vivo studies on structurally related compounds.
-
Begin with a low dose: Start with a dose significantly lower than what might be predicted from in vitro data to be effective, and gradually escalate the dose in different animal cohorts. For example, in mouse models of myocardial infarction, malonate has been administered as a single infusion at doses ranging from 1.6 to 16 mg/kg/min for 10 minutes.[5]
-
Monitor for toxicity: Closely observe the animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
4. What is the best route of administration for in vivo studies?
The route of administration depends on the experimental goal, the properties of the inhibitor, and the target organ.
-
Intraperitoneal (i.p.) injection: Commonly used for systemic administration in rodent models. For example, 3-NP is often administered i.p. in neurotoxicity studies.[6]
-
Intravenous (i.v.) infusion: Allows for precise control over the plasma concentration of the inhibitor. This is the preferred route for acute studies, such as the administration of malonate during ischemia-reperfusion.[5]
-
Oral gavage (p.o.): Suitable for compounds with good oral bioavailability and for chronic dosing studies.
-
Direct tissue injection: For localized effects, such as intrastriatal administration of malonate to study neurotoxic effects.[9]
5. How can I improve the delivery of my SDH inhibitor to the target tissue?
For inhibitors that have poor cell permeability, like malonate, prodrug strategies can be employed. Ester prodrugs, such as dimethyl malonate (DMM) or diacetoxymethyl malonate (MAM), are more lipophilic and can cross cell membranes more easily.[4] Once inside the cell, they are hydrolyzed by cellular esterases to release the active inhibitor.[4] Additionally, the formulation can be optimized. For instance, acidifying the malonate solution can enhance its uptake into ischemic tissue via the monocarboxylate transporter 1 (MCT1).[5][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at the tested dose | 1. Insufficient dose. 2. Poor bioavailability or rapid metabolism of the inhibitor. 3. The inhibitor is not reaching the target tissue in sufficient concentrations. 4. The experimental model is not sensitive to SDH inhibition. | 1. Perform a dose-escalation study. 2. Check the pharmacokinetic properties of your compound. Consider using a more stable analog or a different route of administration. 3. Use a cell-permeable prodrug or a targeted delivery system. Measure the concentration of the inhibitor in the target tissue. 4. Confirm that SDH is a valid target for your disease model. |
| High toxicity or mortality in treated animals | 1. The dose is too high. 2. Off-target effects of the inhibitor. 3. The vehicle used for administration is toxic. 4. The inhibitor is causing severe metabolic disruption. | 1. Reduce the dose and perform a careful dose-response study. 2. Test for off-target effects in vitro. If possible, test a structurally related but inactive analog as a negative control. 3. Test the vehicle alone in a control group of animals. 4. Monitor metabolic parameters such as blood glucose and lactate levels. Consider co-administration of metabolic substrates. |
| Variability in experimental results | 1. Inconsistent drug administration. 2. Differences in animal age, weight, or genetic background. 3. The inhibitor solution is not stable. 4. Circadian rhythm effects. | 1. Ensure accurate and consistent dosing for all animals. 2. Use age- and weight-matched animals from the same genetic background. 3. Prepare fresh solutions of the inhibitor for each experiment. Check the stability of the compound in the chosen vehicle. 4. Perform experiments at the same time of day. |
| Difficulty in dissolving the inhibitor | 1. The inhibitor has poor solubility in aqueous solutions. | 1. Test different pharmaceutically acceptable vehicles such as saline, PBS, DMSO, or cyclodextrins. Always test the vehicle for toxicity in a control group. 2. For some compounds, adjusting the pH of the solution can improve solubility. |
Quantitative Data Summary
Table 1: In Vivo Dosing of Representative SDH Inhibitors
| Inhibitor | Animal Model | Route of Administration | Dose | Outcome | Reference |
| Malonate | Mouse (Myocardial Infarction) | i.v. infusion | 1.6 - 16 mg/kg/min for 10 min | Cardioprotection | [5] |
| Malonate | Mouse (Myocardial Infarction) | i.v. infusion | 8 mg/kg (acidified formulation) | Cardioprotection | [10] |
| Malonate | Rat (Neurotoxicity) | Intrastriatal injection | 0.6, 1.8, or 6 µmol | Behavioral changes | [9] |
| 3-Nitropropionic Acid (3-NP) | Mouse (Muscle Damage) | i.p. injection | 15 mg/kg for 5 days | Muscle damage | [6] |
| 3-Nitropropionic Acid (3-NP) | Rat (Genotoxicity) | i.p. injection | 6.25 mg/kg for 6 days | No genotoxicity observed | [11] |
| Atpenin A5 | Isolated Rat Heart | Perfusion | 1 nM | Cardioprotection | [12][13] |
Experimental Protocols
Protocol 1: Preparation and Administration of Malonate for In Vivo Studies in a Mouse Model of Myocardial Infarction
-
Objective: To assess the cardioprotective effect of malonate when administered at the time of reperfusion.
-
Materials:
-
Malonic acid
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter
-
Syringe pump
-
-
Procedure:
-
Preparation of Malonate Solution:
-
Prepare a stock solution of malonate in sterile water.
-
For a neutral pH formulation, adjust the pH to 7.4 with NaOH.
-
For an acidified formulation, adjust the pH to 6.5 with HCl.
-
Dilute the stock solution with sterile saline to the final desired concentration for infusion.
-
-
Animal Model:
-
Use male C57BL/6J mice (8-12 weeks old).
-
Induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes).
-
-
Administration:
-
Five minutes before releasing the ligature to allow for reperfusion, begin a continuous intravenous infusion of the malonate solution via the jugular vein using a syringe pump.
-
Infuse at a constant rate to deliver the target dose (e.g., 16 mg/kg/min) for a total of 10 minutes.
-
A control group should receive an infusion of the vehicle (saline at the corresponding pH) following the same procedure.
-
-
Outcome Assessment:
-
After a set reperfusion period (e.g., 24 hours or 28 days), assess the infarct size using TTC staining and cardiac function via echocardiography.[5]
-
-
Visualizations
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonate given at reperfusion prevents post-myocardial infarction heart failure by decreasing ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrastriatal malonate administration induces convulsive behaviour in rats [pubmed.ncbi.nlm.nih.gov]
- 10. Ischemia-Selective Cardioprotection by Malonate for Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming Resistance to SDH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding point mutations in the Succinate Dehydrogenate (SDH) complex that confer resistance to SDH inhibitors.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of SDH inhibitors like Sdh-IN-2?
Succinate dehydrogenase (SDH) is a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. SDH inhibitors act by binding to the ubiquinone-binding site (Qp site) of the complex, which is formed by the SDHB, SDHC, and SDHD subunits. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration.
2. We are observing a loss of efficacy with our SDH inhibitor, this compound. What could be the cause?
A loss of efficacy of an SDH inhibitor is often due to the development of resistance in the target cells or organisms. The most common mechanism of resistance is the acquisition of point mutations in the genes encoding the SDH subunits, particularly SDHB, SDHC, and SDHD. These mutations can alter the amino acid sequence of the Qp binding site, reducing the binding affinity of the inhibitor.
3. Which specific point mutations in SDH are known to confer resistance to SDH inhibitors?
Several point mutations in the SDHB, SDHC, and SDHD subunits have been identified that lead to resistance against various SDH inhibitors, primarily in fungal pathogens. While specific data for this compound is not yet broadly available, mutations that confer resistance to other SDHIs provide a strong indication of potential resistance mechanisms. Some of the well-characterized mutations are summarized in the table below.
Table 1: Point Mutations in SDH Subunits Conferring Resistance to SDH Inhibitors
| Subunit | Amino Acid Substitution | Organism(s) where identified | Notes |
| SDHB | H272R/Y/L/V | Botrytis cinerea | Confers high resistance to some SDHIs. |
| H277Y/R | Alternaria alternata | ||
| I280V | Corynespora cassiicola | ||
| H248L/Y | Fusarium fujikuroi | Confers resistance to cyclobutrifluram.[1] | |
| SDHC | T78I | Passalora fulva | Cross-resistance to multiple SDHIs observed.[2][3] |
| N85K/S | Passalora fulva | N85K confers high resistance to boscalid.[2][3] | |
| H134R | Alternaria alternata | A common mutation found in resistant isolates. | |
| S73P | Corynespora cassiicola | ||
| G80R | Fusarium fujikuroi | Confers resistance to cyclobutrifluram.[1] | |
| A83V | Fusarium fujikuroi | Confers resistance to cyclobutrifluram.[1] | |
| SDHD | D95E | Corynespora cassiicola | |
| G109V | Corynespora cassiicola |
4. How can we determine if our cell line or organism has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound on your experimental line versus a sensitive, wild-type control. A significant increase in the IC50/EC50 value for your experimental line is indicative of resistance.
5. If we confirm resistance, how can we identify the specific mutation(s)?
The most direct method is to sequence the genes encoding the SDHB, SDHC, and SDHD subunits of the SDH complex from your resistant population. The resulting sequences can then be compared to the wild-type sequences to identify any point mutations.
Troubleshooting Guides
Guide 1: Investigating Suspected Resistance to an SDH Inhibitor
This guide provides a step-by-step workflow for researchers who suspect the development of resistance to an SDH inhibitor in their experiments.
Problem: Reduced or complete loss of inhibitor efficacy.
Caption: Workflow for investigating suspected SDH inhibitor resistance.
Guide 2: Troubleshooting an SDH Activity Assay
This guide addresses common issues encountered during in vitro SDH activity assays, which are crucial for characterizing inhibitor potency and resistance.
Problem: Inconsistent or unexpected results from your SDH activity assay.
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzyme | Ensure proper storage of samples and enzyme preparations (keep on ice). Avoid repeated freeze-thaw cycles. Run a positive control with known SDH activity. |
| Incorrect assay buffer temperature | Allow the assay buffer to equilibrate to room temperature before use.[4] | |
| Omission of a necessary reagent | Carefully review the protocol to ensure all components (substrate, probe, etc.) were added correctly. | |
| Incorrect wavelength reading | Verify that the plate reader is set to the correct wavelength for your assay (e.g., 600 nm for DCIP-based assays).[4] | |
| High background noise | Sample interference | Run a sample blank that includes all components except the SDH substrate. Subtract this background reading from your sample values. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Erratic readings | Inadequate mixing | Ensure thorough mixing of reagents in the assay wells by gentle pipetting or using a plate shaker. |
| Pipetting errors | Use calibrated pipettes and be consistent with your technique. Prepare a master mix for the reaction components to minimize well-to-well variability. | |
| Temperature fluctuations | Maintain a constant temperature during the assay incubation period. |
Experimental Protocols
Protocol 1: Determination of IC50 for an SDH Inhibitor
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an SDH inhibitor using a colorimetric assay.
-
Prepare a dilution series of the SDH inhibitor (e.g., this compound).
-
Isolate mitochondria or prepare cell lysates from both the potentially resistant and wild-type (sensitive) cell lines.
-
Determine the protein concentration of your mitochondrial or cell lysate preparations (e.g., using a Bradford assay).
-
In a 96-well plate, add a standardized amount of protein to each well.
-
Add the different concentrations of the SDH inhibitor to the wells. Include a no-inhibitor control.
-
Initiate the enzymatic reaction by adding the SDH substrate mix (containing succinate) and a chromogenic electron acceptor like 2,6-dichlorophenolindophenol (DCIP).
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCIP) using a plate reader in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Identification of Point Mutations in SDH Genes
This protocol describes the process of identifying mutations in the SDH genes.
-
Isolate genomic DNA from both the resistant and wild-type populations.
-
Design primers to amplify the coding regions of the SDHB, SDHC, and SDHD genes.
-
Perform Polymerase Chain Reaction (PCR) to amplify the target gene segments.
-
Purify the PCR products to remove primers and other reaction components.
-
Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.
-
Align the obtained sequences from the resistant population with the wild-type reference sequence using bioinformatics software.
-
Identify any nucleotide changes that result in amino acid substitutions.
Caption: Key experimental workflows for resistance characterization.
References
- 1. Multiple Mutations in SDHB and SDHC2 Subunits Confer Resistance to the Succinate Dehydrogenase Inhibitor Cyclobutrifluram in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of succinate dehydrogenase inhibitor-resistance mutations, T78I, N85K/S, and H151R, in the SdhC gene in the tomato leaf mold pathogen, Passalora fulva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Addressing cytotoxicity of Sdh-IN-2 in non-target cells
Welcome to the technical support center for Sdh-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the use of this compound, with a specific focus on managing its cytotoxic effects in non-target cells. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in non-target control cell lines at low concentrations of this compound. | 1. Off-target effects of this compound. 2. High sensitivity of the specific non-target cell line. 3. Suboptimal compound purity. | 1. Perform a dose-response curve with a wider range of concentrations to determine the IC50 in both target and non-target cells. 2. Test a panel of different non-target cell lines to assess cell-type specific toxicity. 3. Verify the purity of your this compound stock. Consider using a structurally related but inactive analog as a negative control.[1] |
| Inconsistent cytotoxicity results between experiments. | 1. Variation in cell density at the time of treatment. 2. Differences in compound incubation time. 3. Instability of this compound in culture medium. | 1. Ensure consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before treatment. 2. Standardize the incubation time across all experiments. 3. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Assess the stability of this compound in your specific culture medium over the experimental time course. |
| Discrepancy between expected and observed cellular phenotype upon this compound treatment. | 1. The targeted signaling pathway is not the primary driver of the observed phenotype in your cell model. 2. Compensatory signaling pathways are activated. | 1. Validate target engagement using methods like Western blotting for downstream pathway components. 2. Investigate the activation of parallel or feedback signaling pathways that might compensate for the inhibition of the primary target. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | 1. High concentration of the vehicle. 2. Sensitivity of the cell line to the vehicle. | 1. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and consistent across all treatments. 2. Test the tolerance of your specific cell line to a range of vehicle concentrations to determine the non-toxic concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it contribute to off-target cytotoxicity?
A1: this compound is a potent inhibitor of Succinate Dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the Krebs cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to cell death in target cancer cells that are highly reliant on mitochondrial function. However, this mechanism can also affect non-target cells that have high energy demands. Off-target cytotoxicity may also arise from the inhibition of other structurally related dehydrogenases or unforeseen interactions with other cellular components.
Q2: How can I minimize the cytotoxic effects of this compound on my non-target cells while maintaining its efficacy on target cells?
A2: Optimizing the therapeutic window is crucial. We recommend the following strategies:
-
Dose-Response Optimization: Conduct a thorough dose-response analysis to identify a concentration that maximizes the effect on target cells while minimizing toxicity in non-target cells.
-
Intermittent Dosing: Instead of continuous exposure, consider intermittent treatment schedules (e.g., 24h treatment followed by 48h recovery) which may allow non-target cells to recover while still impacting the more sensitive target cells.
-
Combination Therapy: Explore combining lower doses of this compound with other therapeutic agents that have different mechanisms of action to achieve a synergistic effect against target cells without increasing general cytotoxicity.
Q3: What are the recommended positive and negative controls to use in my cytotoxicity assays with this compound?
A3: For robust and reliable data, we recommend the following controls:
-
Positive Control: A well-characterized cytotoxic agent known to induce cell death in your cell lines, such as Staurosporine or Doxorubicin. This will validate the assay's ability to detect cytotoxicity.
-
Negative Control: A vehicle-only control (e.g., DMSO at the same concentration used to dissolve this compound) is essential to account for any effects of the solvent. Additionally, using a structurally similar but biologically inactive analog of this compound, if available, can help confirm that the observed effects are due to the specific activity of this compound.[1]
Q4: Are there any known resistance mechanisms to this compound that could explain a lack of cytotoxicity in target cells?
A4: While research is ongoing, potential resistance mechanisms to inhibitors of mitochondrial function like this compound could include:
-
Metabolic Reprogramming: Cancer cells may shift their metabolism towards glycolysis to generate ATP, reducing their dependence on mitochondrial respiration.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell.
-
Target Mutation: Mutations in the SDH enzyme could prevent the binding of this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Target and non-target cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target and non-target cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a lysis control (maximum LDH release).
Visualizations
References
Validation & Comparative
Comparative Efficacy of Succinate Dehydrogenase (SDH) Inhibitors: A Guide for Researchers
A comprehensive analysis of the performance of various succinate dehydrogenase (SDH) inhibitors, supported by experimental data and detailed methodologies. Please note that a thorough search of scientific literature and public databases did not yield specific information or quantitative efficacy data for a compound referred to as "Sdh-IN-2." Therefore, this guide provides a comparative overview of other well-characterized SDH inhibitors.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Its inhibition has been a key strategy in the development of fungicides and is an area of interest for potential therapeutic applications. SDH inhibitors are broadly classified into two main groups based on their binding site: those that bind to the succinate-binding pocket and those that target the ubiquinone-binding pocket.[1] This guide focuses on the comparative efficacy of several prominent SDH inhibitors, presenting quantitative data, experimental protocols, and relevant biological pathways.
Quantitative Comparison of SDH Inhibitor Efficacy
The following table summarizes the in vitro efficacy of several SDH inhibitors against various fungal pathogens and in enzymatic assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to evaluate and compare the potency of these inhibitors. A lower value indicates higher potency.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | EC50 (µg/mL) | Reference |
| Boscalid | Sclerotinia sclerotiorum | 0.51 | [3] | |
| Homo sapiens SDH | 4.8 | [4] | ||
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | [3] | |
| Rhizoctonia cerealis | 16.99 | [3] | ||
| Compound 5i | Sclerotinia sclerotiorum | 0.73 | [3] | |
| Rhizoctonia cerealis | 4.61 | [3] | ||
| Malonate | Bovine Heart SDH | See Note 1 | [5] | |
| Oxaloacetate | Bovine Heart SDH | See Note 1 | [5] | |
| 3-Nitropropionic acid (3-NPA) | Experimental Models | See Note 2 | [5] |
Note 1: Malonate and oxaloacetate are competitive inhibitors of SDH. Their inhibitory effect is dependent on the concentration of the substrate (succinate). Therefore, a single IC50 value is not typically reported in the same manner as for non-competitive or ubiquinone-binding site inhibitors. Note 2: 3-Nitropropionic acid (NPA) is an irreversible inhibitor of SDH.
Experimental Protocols
Determination of IC50 for SDH Inhibitors
The half-maximal inhibitory concentration (IC50) of a compound against succinate dehydrogenase can be determined using a spectrophotometric assay. This method measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.
Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to an electron acceptor, which changes color upon reduction. The rate of this color change is proportional to the SDH activity. By measuring the reaction rate in the presence of varying concentrations of an inhibitor, the IC50 value can be calculated.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Sodium succinate solution
-
Electron acceptor solution (e.g., 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT))
-
Enzyme source (e.g., isolated mitochondria or tissue homogenate)
-
Inhibitor compound of interest, dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution from the source material (e.g., tissue homogenate or isolated mitochondria) in a suitable buffer and keep it on ice.
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the phosphate buffer, sodium succinate, and the electron acceptor.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Enzyme Reaction Initiation: Add the enzyme preparation to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance of each well at the appropriate wavelength for the chosen electron acceptor (e.g., 600 nm for DCPIP) using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.
-
Normalize the reaction rates relative to the control (no inhibitor) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]
-
In Vivo Efficacy Testing of Fungicides
The in vivo efficacy of SDH inhibitors as fungicides can be evaluated using whole-plant assays.
Principle: This method assesses the ability of a compound to protect a host plant from infection by a fungal pathogen.
Materials:
-
Host plants (e.g., wheat, barley)
-
Fungal pathogen (e.g., Puccinia sorghi, Rhizoctonia solani)
-
SDH inhibitor compound to be tested
-
Control fungicide (e.g., boscalid)
-
Spray equipment
-
Controlled environment growth chamber
Procedure:
-
Plant Cultivation: Grow the host plants to a suitable stage for infection.
-
Compound Application: Prepare solutions of the test inhibitor and the control fungicide at various concentrations. Spray the solutions onto the leaves of the plants until runoff. A control group of plants is sprayed with a solution containing no fungicide.
-
Inoculation: After the sprayed solution has dried, inoculate the plants with a suspension of the fungal pathogen's spores.
-
Incubation: Place the inoculated plants in a growth chamber with controlled temperature, humidity, and light conditions that are optimal for disease development.
-
Disease Assessment: After a set incubation period, assess the severity of the disease on each plant. This can be done by visually scoring the percentage of leaf area covered by lesions.
-
Data Analysis:
-
Calculate the average disease severity for each treatment group.
-
Determine the percentage of disease control for each inhibitor concentration relative to the untreated control group.
-
The in vivo efficacy is often expressed as the concentration of the compound required to achieve a certain level of disease control (e.g., EC50).
-
Signaling Pathways and Experimental Workflows
Succinate Dehydrogenase in the Citric Acid Cycle and Electron Transport Chain
The following diagram illustrates the central role of Succinate Dehydrogenase (SDH) in cellular metabolism. SDH is the only enzyme that participates in both the Citric Acid Cycle (also known as the Krebs cycle) and the mitochondrial Electron Transport Chain.[1]
Caption: Role of SDH in the Citric Acid Cycle and Electron Transport Chain.
Experimental Workflow for Evaluating SDH Inhibitors
The diagram below outlines a typical workflow for the in vitro and in vivo evaluation of novel succinate dehydrogenase inhibitors.
Caption: A typical experimental workflow for the evaluation of SDH inhibitors.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sdh-IN-2 and Boscalid in the Inhibition of Fungal Growth
For researchers, scientists, and professionals in drug development, the quest for effective and specific fungal growth inhibitors is a continuous endeavor. This guide provides a detailed comparison of a novel succinate dehydrogenase inhibitor, Sdh-IN-2, and the widely used commercial fungicide, boscalid. Both compounds target the same enzyme, a critical component of the fungal respiratory chain, yet they exhibit distinct efficacy profiles.
This comparison synthesizes available data on their inhibitory concentrations against the succinate dehydrogenase (SDH) enzyme and their effective concentrations against a range of pathogenic fungi. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Mechanism of Action: Targeting Fungal Respiration
Both this compound and boscalid belong to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Their fungicidal activity stems from their ability to block the ubiquinone-binding site of the SDH enzyme, also known as complex II, in the mitochondrial respiratory chain.[2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of cellular energy production and ultimately, fungal cell death.[2][3]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and boscalid, providing a comparative view of their potency.
| Compound | Target | IC50 (mg/L) | Source |
| This compound (Compound 12x) | Succinate Dehydrogenase (SDH) | 1.22 | [No source found] |
| Boscalid | Succinate Dehydrogenase (SDH) from Homo sapiens | 4.8 µM | [4] |
Table 1: Comparative Inhibitory Concentration (IC50) against Succinate Dehydrogenase. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Fungal Species | This compound (EC50 in mg/L) | Boscalid (EC50 in µg/mL) |
| Sclerotinia sclerotiorum | 0.52 | 0.0383 - 1.23[5][6][7] |
| Valsa mali | 3.42 | No data found |
| Gaeumannomyces graminis | 2.87 | No data found |
| Rhizoctonia solani | 1.76 | No data found |
| Botrytis cinerea | 1.95 | 0.11 - 15.92[8] |
Table 2: Comparative Efficacy (EC50) against Various Fungal Pathogens. The EC50 value is the concentration of a fungicide that causes a 50% reduction in the growth of a fungal population. It's important to note that the experimental conditions for determining these EC50 values may vary between studies, which can influence the results.
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited are outlined below.
Determination of IC50 against Succinate Dehydrogenase
The inhibitory effect of a compound on succinate dehydrogenase activity can be determined using a colorimetric assay.[9][10]
Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT), which changes color upon reduction.[9][10] The rate of color change is proportional to the enzyme activity.
Procedure:
-
Enzyme Extraction: Fungal mitochondria containing the SDH enzyme are isolated from cultured fungal mycelia through differential centrifugation.
-
Assay Reaction: The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.2), the substrate succinate, the electron acceptor (e.g., DCPIP or INT), and the mitochondrial preparation.
-
Inhibitor Addition: Various concentrations of the test compound (this compound or boscalid) are added to the reaction mixtures.
-
Measurement: The change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) is monitored over time using a spectrophotometer.
-
Calculation: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of EC50 against Fungal Mycelial Growth
The in vitro efficacy of fungicides against the mycelial growth of various fungi is commonly assessed using the agar dilution method.[11]
Principle: The fungicide is incorporated into a solid growth medium at various concentrations. The growth of the fungus on the amended medium is then compared to its growth on a non-amended control medium.
Procedure:
-
Medium Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide (this compound or boscalid) is dissolved in a suitable solvent and added to the molten agar at various final concentrations.
-
Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a fungal colony, is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus for a defined period.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SDHI fungicides and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of SDHI fungicides.
Caption: Experimental workflow for fungicide evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 10. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Researcher's Guide to the Validation of Novel Succinate Dehydrogenase Inhibitors
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the validation and comparison of novel Succinate Dehydrogenase (SDH) inhibitors. As the target molecule "Sdh-IN-2" is not found in publicly available scientific literature, this document uses a hypothetical novel inhibitor, designated "Compound X" , to illustrate the validation workflow. The performance of Compound X is objectively compared against well-characterized SDH inhibitors from different classes, supported by established experimental data and detailed protocols.
Succinate Dehydrogenase (also known as Complex II of the electron transport chain) is a critical enzyme that links the Krebs cycle to oxidative phosphorylation.[1] Its inhibition has significant implications for cellular metabolism and is a therapeutic target in oncology and other diseases. Validating the specificity and potency of a new inhibitor is crucial for its development as a research tool or therapeutic agent.
Comparative Analysis of SDH Inhibitors
The efficacy of a novel SDH inhibitor can be benchmarked against known compounds that target different binding sites on the SDH enzyme complex. This guide uses two such comparators:
-
Malonate : A classic competitive inhibitor that binds to the succinate-binding site on the SDHA subunit.
-
Atpenin A5 : A potent and highly specific non-competitive inhibitor that binds to the ubiquinone-binding site (Q-site) of the complex.[2]
The following table summarizes the key performance characteristics of these inhibitors, with placeholder data for our hypothetical Compound X.
Table 1: Comparative Performance of SDH Inhibitors
| Inhibitor Name | Target Site on SDH | Mechanism of Action | Reported IC50 (Enzymatic Assay) | Cellular Potency |
| Compound X | To be determined | To be determined | e.g., 50 nM | e.g., 500 nM |
| Atpenin A5 | Ubiquinone (Q-site) | Non-competitive (with succinate) | ~3-10 nM[3] | ~8-10 nM[2] |
| Malonate | Succinate-binding site | Competitive (with succinate) | Ki in µM to mM range* | Effective in mM range[4] |
| Carboxin | Ubiquinone (Q-site) | Non-competitive (with succinate) | 1.1 µM[1] | Variable |
*Note: For competitive inhibitors like malonate, the inhibition constant (Ki) is a more accurate measure of potency than IC50, as the IC50 value is dependent on the substrate (succinate) concentration.
Key Experimental Validations
A thorough validation of a novel SDH inhibitor involves a multi-step approach, progressing from biochemical assays to confirmation of target engagement and cellular effects.
Diagram: Experimental Workflow for SDH Inhibitor Validation
Caption: A typical workflow for validating a novel SDH inhibitor.
Signaling Pathway: SDH Inhibition and HIF-1α Stabilization
Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated cytosolic succinate levels competitively inhibit prolyl hydroxylase (PHD) enzymes.[5][6] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for degradation. When PHDs are inhibited by succinate, HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus to activate the transcription of hypoxia-related genes.[7]
Diagram: SDH Inhibition Pathway
Caption: Mechanism of HIF-1α stabilization by SDH inhibition.
Experimental Protocols
SDH Enzymatic Activity Assay (DCPIP Reduction)
This assay measures the enzymatic activity of SDH from isolated mitochondria by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria (from cell culture or tissue)
-
SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
Succinate (substrate)
-
Rotenone (Complex I inhibitor, to prevent reverse electron transport)
-
Potassium cyanide (KCN) (Complex IV inhibitor, to prevent electron flow downstream of Complex III)
-
DCPIP (electron acceptor)
-
Phenazine methosulfate (PMS, electron carrier)
-
Test inhibitor (e.g., Compound X)
-
96-well microplate and plate reader (600 nm absorbance)
Procedure:
-
Prepare isolated mitochondria from cells or tissue via differential centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
To each well of a 96-well plate, add 50 µL of SDH Assay Buffer containing rotenone (e.g., 5 µM) and KCN (e.g., 1 mM).
-
Add 10 µL of various concentrations of the test inhibitor (Compound X) or control inhibitor (e.g., Atpenin A5, Malonate) to the appropriate wells.
-
Add 10 µL of the mitochondrial lysate (e.g., 20-50 µg of protein) to each well.
-
Initiate the reaction by adding 30 µL of a substrate/dye mixture containing succinate (e.g., 20 mM final concentration), DCPIP (e.g., 50 µM final concentration), and PMS (e.g., 10 µM final concentration).
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm in kinetic mode at 25°C or 37°C for 10-30 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.[8][9]
Cellular Respiration Assay (Seahorse XF Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess the impact of an inhibitor on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and appropriate cell culture microplates
-
Cultured cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test inhibitor (Compound X)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[10]
Procedure:
-
Day 1: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Day 2 (Assay Day): a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator. b. Wash the cells with pre-warmed Seahorse assay medium and replace with fresh assay medium. Incubate the plate in a non-CO₂ 37°C incubator for 1 hour. c. Load the hydrated sensor cartridge with the compounds for sequential injection:
- Port A: Test inhibitor (Compound X) or vehicle control.
- Port B: Oligomycin (ATP synthase inhibitor).
- Port C: FCCP (protonophore, uncouples respiration).
- Port D: Rotenone & Antimycin A (Complex I & III inhibitors). d. Load the cartridge into the Seahorse XF Analyzer for calibration. e. After calibration, replace the calibrant plate with the cell plate.
-
Run the Assay: The analyzer will measure basal OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
Data Analysis: The resulting OCR profile allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of Compound X on these parameters provides insight into its impact on cellular bioenergetics.[11][12]
Cellular Thermal Shift Assay (CETSA®)
CETSA is used to verify direct target engagement of an inhibitor with its protein target (SDH) within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[13][14]
Materials:
-
Cultured cells
-
Test inhibitor (Compound X)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
PCR machine or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to an SDH subunit (e.g., SDHA or SDHB)
Procedure:
-
Culture cells to ~80% confluency. Treat cells with either vehicle or the desired concentration of Compound X for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).
-
Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble SDH protein remaining at each temperature using Western blotting with an antibody against an SDH subunit.
-
Data Analysis: Plot the band intensity (representing soluble SDH) against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[15]
References
- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of hypoxia inducible factor in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sunlongbiotech.com [sunlongbiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Cross-Resistance Profile of Sdh-IN-2: A Comparative Guide for Researchers
Authoritative guidance for researchers and drug development professionals on the potential cross-resistance of the novel succinate dehydrogenase inhibitor, Sdh-IN-2, with existing fungicides. This guide synthesizes available data on the broader class of SDHI fungicides to provide a predictive framework for this compound evaluation, complete with detailed experimental protocols and data presentation formats.
Introduction to this compound and the SDHI Fungicide Class
This compound is a novel compound under investigation that belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1] These fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 7, act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[2][3][4][5] This inhibition disrupts the fungal cell's energy supply, leading to its death. The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD), and the binding site for SDHI fungicides is located within a region formed by the SdhB, SdhC, and SdhD subunits.[3][4]
While this compound itself remains largely uncharacterized in publicly available literature, its classification as an SDHI provides a strong basis for predicting its cross-resistance profile.[1] Generally, fungicides within the same FRAC group are considered to have a risk of cross-resistance. For SDHIs, this is particularly complex, as different mutations within the sdh genes can confer varying levels of resistance to different SDHI fungicides.[3][6][7]
This guide provides a comparative framework for assessing the cross-resistance profile of this compound against other commercially available SDHI fungicides. The methodologies and data presentation formats outlined below are based on established practices for evaluating this important class of agricultural and pharmaceutical compounds.
Understanding Cross-Resistance in SDHI Fungicides
Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, exhibits resistance to other fungicides, typically those with the same mode of action. For SDHI fungicides, resistance is primarily conferred by mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the target enzyme.[3][6][7] These mutations can alter the binding site, reducing the efficacy of the fungicide.
The pattern of cross-resistance among SDHI fungicides is not always straightforward. A specific mutation might lead to high resistance against one SDHI but have a lesser effect on another.[3][8] This variability is attributed to the different chemical structures of the various SDHI fungicides and how they interact with the mutated binding site.[3] Therefore, a comprehensive evaluation of a new SDHI like this compound requires testing against a panel of fungal isolates with known sdh gene mutations.
Comparative Efficacy and Resistance Profiling: A Proposed Framework for this compound
To characterize the cross-resistance profile of this compound, a series of experiments are necessary. Below are proposed experimental protocols and data presentation tables that would provide a clear comparison with other SDHI fungicides.
Table 1: In Vitro Efficacy of this compound and Other SDHI Fungicides against Wild-Type Fungal Pathogens
This table would establish the baseline sensitivity of various fungal pathogens to this compound and other SDHIs.
| Fungal Species | This compound EC₅₀ (µg/mL) | Boscalid EC₅₀ (µg/mL) | Fluxapyroxad EC₅₀ (µg/mL) | Benzovindiflupyr EC₅₀ (µg/mL) | Isopyrazam EC₅₀ (µg/mL) |
| Botrytis cinerea | Data not available | ||||
| Alternaria alternata | Data not available | ||||
| Corynespora cassiicola | Data not available | ||||
| Zymoseptoria tritici | Data not available |
EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth.
Table 2: Cross-Resistance Profile of this compound in Fungal Isolates with Known SDH Mutations
This table is crucial for understanding how specific mutations in the target enzyme affect the efficacy of this compound compared to other SDHIs. The Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the wild-type isolate.
| Fungal Isolate | SDH Mutation | This compound RF | Boscalid RF | Fluxapyroxad RF | Benzovindiflupyr RF | Isopyrazam RF |
| B. cinerea BC-1 | SdhB-H272Y | Data not available | ||||
| B. cinerea BC-2 | SdhB-P225L | Data not available | ||||
| A. alternata AA-1 | SdhC-G139R | Data not available | ||||
| C. cassiicola CC-1 | SdhD-D129G | Data not available | ||||
| Z. tritici ZT-1 | SdhC-T79N | Data not available |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
Fungal Isolates and Culture Conditions
-
Isolates: A panel of well-characterized fungal isolates should be used. This includes wild-type (sensitive) strains and resistant strains with defined mutations in the sdhB, sdhC, and sdhD genes.
-
Culture Medium: Potato Dextrose Agar (PDA) or a similar standard medium suitable for the specific fungal species should be used for routine culture.
-
Growth Conditions: Cultures should be maintained at an optimal temperature and light cycle for each fungal species to ensure consistent growth.
In Vitro Fungicide Sensitivity Assay (EC₅₀ Determination)
-
Fungicide Stock Solutions: Prepare stock solutions of this compound and other reference SDHI fungicides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Assay Plates: Use 96-well microtiter plates. Add a defined volume of fungal spore suspension or mycelial fragments to each well containing a serial dilution of the fungicide in a liquid growth medium (e.g., Potato Dextrose Broth).
-
Incubation: Incubate the plates under the same conditions as the routine cultures for a period sufficient for growth to be observed in the control wells (no fungicide).
-
Growth Assessment: Measure fungal growth, typically by assessing optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the EC₅₀ values by fitting the dose-response data to a suitable nonlinear regression model.
Molecular Characterization of SDH Mutations
-
DNA Extraction: Extract genomic DNA from all fungal isolates.
-
PCR Amplification: Amplify the sdhB, sdhC, and sdhD gene fragments using specific primers.
-
DNA Sequencing: Sequence the PCR products to identify any mutations.
-
Sequence Analysis: Compare the sequences of the resistant isolates to the wild-type sequence to confirm the amino acid substitutions.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, diagrams generated using Graphviz (DOT language) are provided below.
Caption: Experimental workflow for determining the cross-resistance profile of this compound.
Caption: Signaling pathway showing the mode of action of SDHI fungicides.
Conclusion and Future Directions
The provided framework offers a robust approach to characterizing the cross-resistance profile of the novel SDHI, this compound. While specific experimental data for this compound is not yet publicly available, the methodologies and comparative data structures presented here are indispensable for its evaluation. Understanding the interactions of this compound with various sdh gene mutations will be critical in predicting its field performance and developing effective resistance management strategies. Future research should focus on generating the empirical data outlined in this guide to fully elucidate the potential of this compound as a valuable tool in disease management.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative Analysis of the Structure-Activity Relationship of Carboxamide-Based Succinate Dehydrogenase Inhibitors
A deep dive into the structure-activity relationship (SAR) of carboxamide-based succinate dehydrogenase (SDH) inhibitors, using the well-characterized fungicide Boscalid and its analogs as a representative case study. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their biological activity, supported by experimental data and detailed protocols.
Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration, making it a key target for the development of fungicides. The carboxamide class of fungicides represents a significant group of SDH inhibitors (SDHIs), with Boscalid being a prominent example used widely in agriculture. Understanding the structure-activity relationship of these compounds is crucial for the design of new, more effective, and specific inhibitors.
Structure-Activity Relationship of Boscalid and its Analogs
Boscalid, with the chemical name 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide, serves as a scaffold for modification to explore the SAR of this class of inhibitors. The core structure consists of a nicotinamide moiety linked to a biphenyl group. Modifications to both parts of the molecule have been shown to significantly impact its inhibitory activity against SDH and its overall antifungal efficacy.
The fungicidal action of Boscalid and its analogs stems from their ability to inhibit spore germination and germ tube elongation.[1] They are also effective against other stages of fungal development, such as appressoria formation and mycelial growth.[1] The mode of action is the inhibition of succinate ubiquinone reductase (Complex II) in the mitochondrial electron transport chain.[2]
Key Structural Modifications and Their Impact on Activity
The general structure of carboxamide SDHIs can be divided into two main parts: the "toxophore" (acid amide fragment) and the "anchor" (hydrophobic group). For Boscalid, the 2-chloronicotinamide part acts as the toxophore, while the 4'-chlorobiphenyl group serves as the anchor.
Modifications of the Amide Linker and the Aromatic Ring:
Studies on various carboxamide derivatives have shown that the nature of the aromatic ring and the substituents on the N-phenyl group are critical for fungicidal activity. For instance, replacing the biphenyl group with other bulky hydrophobic groups can modulate the activity spectrum. It has been found that compounds with hydrophobic branched alkyl groups at the ortho position of the N-phenyl group exhibit high and broad-spectrum fungicidal activity.
Modifications of the Pyrazole Ring in Pyrazole-Carboxamide Analogs:
Many potent SDHIs feature a pyrazole ring instead of the pyridine ring found in Boscalid. In a study of novel pyrazole-furan/thiophene carboxamide hybrids, several compounds showed outstanding inhibitory activity against Botrytis cinerea. For example, compound 5l in that study, which features a furan ring attached to the pyrazole, exhibited an EC50 value of 0.392 μg/mL against B. cinerea, which is more potent than the commercial fungicide fluxapyroxad (EC50 = 0.791 μg/mL).[3] The same compound also showed a potent IC50 value of 0.506 μg/mL for the inhibition of SDH.[3]
Comparative Biological Activity of Boscalid Analogs
The following table summarizes the in vitro antifungal activity (EC50) and SDH inhibitory activity (IC50) of selected pyrazole-furan/thiophene carboxamide analogs compared to the commercial fungicide fluxapyroxad.
| Compound | Target Fungus | EC50 (μg/mL)[3] | SDH IC50 (μg/mL)[3] |
| 5j | Botrytis cinerea | 0.540 | 0.738 |
| 5k | Botrytis cinerea | 0.676 | 0.873 |
| 5l | Botrytis cinerea | 0.392 | 0.506 |
| Fluxapyroxad | Botrytis cinerea | 0.791 | 1.031 |
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from studies on novel pyrazole-carboxamide SDH inhibitors.[3]
-
Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Incorporation into Media: Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations.
-
Inoculation: Place a mycelial disc of the target fungus (e.g., Botrytis cinerea) at the center of each PDA plate containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measurement: Measure the diameter of the fungal colony.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition relative to a control plate containing only the solvent.
-
EC50 Determination: Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by probit analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay
The following is a general protocol for measuring SDH activity, which can be adapted for inhibitor screening.[4][5]
-
Preparation of Mitochondrial Fraction:
-
Homogenize fungal mycelia or a relevant tissue source in an ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the mitochondrial preparation.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a reaction mixture containing succinate as the substrate and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT).
-
-
Measurement:
-
Measure the change in absorbance of the electron acceptor over time at a specific wavelength using a microplate reader. The reduction of the dye is indicative of SDH activity.
-
-
Calculation of Inhibition:
-
Calculate the rate of the reaction in the presence of the inhibitor relative to a control without the inhibitor.
-
-
IC50 Determination:
-
Determine the IC50 value (the concentration of the inhibitor that reduces SDH activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of carboxamide SDH inhibitors and a typical experimental workflow for their evaluation.
Caption: Inhibition of Complex II (SDH) by Boscalid in the mitochondrial electron transport chain.
Caption: A typical workflow for the screening and evaluation of novel SDH inhibitors.
References
Comparative analysis of Sdh-IN-2 and fluopyram
A comparative analysis between the succinate dehydrogenase inhibitor (SDHI) fluopyram and a compound designated as "Sdh-IN-2" cannot be provided at this time. Extensive searches for "this compound" across scientific databases and chemical repositories have yielded no information on a compound with this specific name. It is possible that "this compound" may be an internal, unpublished designation for a research compound, a typographical error, or a misnomer for another chemical entity.
Succinate dehydrogenase (SDH) is a crucial enzyme complex involved in both the citric acid cycle and the mitochondrial electron transport chain.[1][2] Its inhibition can have significant effects on cellular respiration and energy production, making it a key target for fungicides, nematicides, and potential therapeutic agents.[1] Inhibitors of SDH are broadly classified based on their binding site: those that compete with the substrate succinate and those that block the ubiquinone binding site.[3]
While a direct comparison is not feasible without information on this compound, we can provide a detailed overview of fluopyram, a well-documented SDHI, to serve as a reference point for future comparisons should information on this compound become available.
Fluopyram: A Profile
Fluopyram is a broad-spectrum fungicide and nematicide belonging to the pyridylethylamide chemical class.[4][5] It is utilized in agriculture to protect a wide range of crops from various fungal diseases and plant-parasitic nematodes.[4][6]
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide |
| Chemical Formula | C₁₆H₁₁ClF₆N₂O |
| Molar Mass | 396.72 g/mol |
| Class | Pyridylethylamide, Benzamide |
Mechanism of Action
Fluopyram functions by inhibiting succinate dehydrogenase (Complex II) within the mitochondrial respiratory chain.[4] Specifically, it targets and binds to the ubiquinone binding site (Q-site) of the SDH complex, which is formed by the SDHB, SDHC, and SDHD subunits.[1][7] This binding event blocks the electron transport from succinate to ubiquinone, thereby disrupting the Krebs cycle and cellular respiration, ultimately leading to the death of the target organism.[1][4]
The following diagram illustrates the mechanism of action of Fluopyram:
Caption: Mechanism of action of Fluopyram on Complex II.
Experimental Data and Protocols
Fluopyram's efficacy is supported by numerous field trials and laboratory experiments. For instance, studies have demonstrated its effectiveness against various fungal pathogens and nematodes at specific application rates.
Example Experimental Protocol: Fungicide Efficacy Trial
A common experimental design to test the efficacy of a fungicide like fluopyram involves the following steps:
-
Plot Setup: Establish randomized complete block design plots with multiple replications for each treatment group (e.g., untreated control, fluopyram treatment, other fungicides).[8]
-
Inoculation: Artificially inoculate the plots with the target fungal pathogen to ensure uniform disease pressure.
-
Treatment Application: Apply fluopyram at the recommended dosage and timing, using calibrated spray equipment to ensure uniform coverage.[9]
-
Disease Assessment: Periodically assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
Yield Measurement: At the end of the growing season, harvest the plots and measure the yield and quality of the crop.
-
Data Analysis: Statistically analyze the disease severity and yield data to determine the efficacy of fluopyram compared to the control and other treatments.
The following diagram outlines a typical experimental workflow for evaluating fungicide efficacy:
Caption: Experimental workflow for fungicide efficacy testing.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Pathophysiology of chronic subdural haematoma: inflammation, angiogenesis and implications for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Subdural Hematoma (cSDH): A review of the current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic subdural hematoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subdural Hematoma: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 9. Subdural Hematoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of Succinate Dehydrogenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Sdh-IN-2" is not publicly available. This guide has been created as a template using the well-characterized succinate dehydrogenase inhibitor (SDHI) Boscalid as an example to illustrate the required data presentation, experimental protocols, and visualizations for assessing the selectivity of an SDH inhibitor for fungal versus mammalian succinate dehydrogenase (SDH).
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Due to its essential role in cellular respiration, SDH is a key target for the development of fungicides. However, the high degree of conservation of the SDH enzyme across species, from fungi to mammals, raises concerns about the selectivity of SDH inhibitors and their potential for off-target effects. Therefore, a thorough assessment of the selectivity of any new SDH inhibitor for fungal versus mammalian SDH is a critical step in its development as a safe and effective fungicide.
This guide provides a framework for such a comparative assessment, using Boscalid as a case study.
Data Presentation: Comparative Inhibitory Activity of Boscalid
The following table summarizes the inhibitory activity of Boscalid against a representative fungal pathogen and a mammalian species. The selectivity ratio provides a quantitative measure of the compound's preference for the fungal target.
| Compound | Target Organism | Enzyme/Organism | Assay Type | IC50 / EC50 (µM) | Selectivity Ratio (Mammalian IC50 / Fungal EC50) |
| Boscalid | Homo sapiens | Succinate Dehydrogenase | Enzyme Inhibition (IC50) | 4.8[1] | 2.1 |
| Boscalid | Botrytis cinerea (Gray Mold) | Whole Organism | Mycelial Growth Inhibition (EC50) | 2.29 |
Note on IC50 vs. EC50: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The EC50 value, on the other hand, represents the concentration required to inhibit 50% of the growth of a whole organism. While both are measures of inhibitory potency, the EC50 can be influenced by factors such as cell permeability and metabolism of the compound. For a direct comparison of enzyme inhibition, IC50 values for both fungal and mammalian SDH would be ideal.
Experimental Protocols
A detailed and standardized experimental protocol is essential for generating reliable and comparable data. Below is a representative protocol for determining the in vitro inhibition of SDH activity.
Protocol: Colorimetric Succinate Dehydrogenase Inhibition Assay
This protocol is adapted from standard colorimetric methods for measuring SDH activity.
1. Principle:
The activity of succinate dehydrogenase is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT, MTT), which results in a measurable color change. The rate of color change is proportional to the SDH activity. The inhibitory effect of a compound is assessed by measuring the reduction in this rate in the presence of the inhibitor.
2. Materials:
-
SDH Enzyme Source:
-
Fungal SDH: Mitochondria isolated from a fungal species of interest (e.g., Botrytis cinerea, Saccharomyces cerevisiae).
-
Mammalian SDH: Mitochondria isolated from a mammalian tissue (e.g., rat liver, bovine heart) or a cell line.
-
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Sodium succinate solution.
-
Electron Acceptor: DCPIP or a suitable tetrazolium salt solution.
-
Decylubiquinone (Coenzyme Q analog): To facilitate electron transfer.
-
Inhibitor: Test compound (e.g., Boscalid) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP).
3. Procedure:
-
Enzyme Preparation: Isolate mitochondria from the fungal and mammalian sources using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparations (e.g., using a Bradford assay).
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., Boscalid) to the appropriate wells. Include a solvent control (e.g., DMSO) without the inhibitor.
-
Add the electron acceptor (DCPIP) and decylubiquinone to all wells.
-
Add the mitochondrial preparation (fungal or mammalian) to all wells.
-
-
Initiation of Reaction: Add the substrate (sodium succinate) to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm (for DCPIP) over time (e.g., every 30 seconds for 10-15 minutes) in kinetic mode. The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Normalize the rates relative to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of SDH Inhibition
References
Sdh-IN-2 Performance Analysis: A Comparative Guide to Commercial Succinate Dehydrogenase Inhibitor Fungicides
This guide provides a comprehensive performance comparison of a novel experimental Succinate Dehydrogenase Inhibitor (SDHI), designated Sdh-IN-2 (represented by the experimental compound 5i), against a panel of widely used commercial SDHI fungicides. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a fungicidal agent.
Performance Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound and commercial SDHI fungicides against a range of economically important fungal pathogens. Efficacy is primarily reported as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of a fungicide that is required to inhibit a biological process by 50%. Lower values indicate higher fungicidal activity.
| Fungicide | Target Pathogen | In Vitro EC50/IC50 (µg/mL) | In Vivo Efficacy (% Inhibition) |
| This compound (Compound 5i) | Sclerotinia sclerotiorum | 0.73[1] | Not Reported |
| Rhizoctonia cerealis | 4.61[1] | Not Reported | |
| Puccinia sorghi | Not Reported | 100% at 50 µg/mL[1] | |
| Rhizoctonia solani | Not Reported | 60% at 1 µg/mL[1] | |
| Boscalid | Sclerotinia sclerotiorum | 0.51[1] | Not Reported |
| Puccinia sorghi | Not Reported | 70% at 50 µg/mL[1] | |
| Rhizoctonia solani | Not Reported | 30% at 1 µg/mL[1] | |
| Botrytis cinerea | >50 (Resistant Isolate)[2] | Not Reported | |
| Fluopyram | Botrytis cinerea | 0.01 to >100[3][4] | Not Reported |
| Podosphaera xanthii | Variable[5] | Not Reported | |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19[1] | Not Reported |
| Rhizoctonia solani | 0.16[6] | Not Reported | |
| Botrytis cinerea | <0.01 to 4.19[3][4] | Not Reported | |
| Penthiopyrad | Rhizoctonia solani | 0.15[6] | Not Reported |
| Botrytis cinerea | <0.01 to 59.65[3][4] | Not Reported | |
| Pydiflumetofen | Botrytis cinerea | 0.05 - 0.07[7] | 80.9% at 300 mg/liter[7] |
| Sclerotinia sclerotiorum | Mean 0.0250[8] | Not Reported |
Signaling Pathway of SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to a depletion of ATP and fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
Experimental Workflows
The evaluation of fungicide performance typically involves a series of in vitro and in vivo experiments to determine efficacy and dose-response relationships. The following diagram illustrates a general workflow for screening and comparing fungicidal compounds.
Caption: General experimental workflow for fungicide evaluation.
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This assay is used to determine the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.
-
Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of fungicide concentrations. A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted. The final concentration of the solvent in the media should be kept constant and at a non-inhibitory level (e.g., <1%).
-
Inoculation: A small mycelial plug (e.g., 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control (solvent only) agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate. The EC50 value is then determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.
In Vivo Efficacy Trial (Wheat Foliar Disease - Example)
This protocol outlines a general procedure for evaluating the efficacy of fungicides in controlling foliar diseases of wheat in a field setting.
-
Trial Design and Setup:
-
Location: Select a field with a history of the target disease and uniform soil characteristics.
-
Plot Design: Use a randomized complete block design (RCBD) with at least four replications. Plot sizes should be sufficient to minimize edge effects (e.g., 2m x 5m).
-
Variety: Plant a wheat variety that is susceptible to the target disease.
-
Treatments: Include an untreated control, the experimental fungicide (this compound) at various application rates, and the commercial standard fungicides for comparison.
-
-
Fungicide Application:
-
Timing: Apply the fungicides at the appropriate growth stage for the target disease, as determined by scouting and disease forecasting models (e.g., at flag leaf emergence for Septoria leaf blotch).
-
Equipment: Use a calibrated sprayer to ensure accurate and uniform application of the fungicides.
-
-
Disease Assessment:
-
Scouting: Regularly monitor the plots for disease development.
-
Rating: Assess disease severity on the upper leaves (e.g., flag leaf, F-1) at multiple time points after application. Disease severity can be rated using a standardized scale (e.g., percentage of leaf area covered by lesions).
-
-
Data Collection and Analysis:
-
Yield: Harvest the plots at maturity and measure the grain yield for each treatment.
-
Statistical Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments. The efficacy of each treatment is calculated relative to the untreated control.
-
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. journaljsrr.com [journaljsrr.com]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
Genetic Validation of Sdh-IN-2's Target Using Knockout Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the genetic validation of a novel Succinate Dehydrogenase (SDH) inhibitor, Sdh-IN-2. By comparing the phenotypic effects of this compound with those induced by genetic knockout of SDH subunits and other well-characterized SDH inhibitors, researchers can rigorously confirm its on-target activity. This validation is a critical step in the drug development process, ensuring that the observed biological effects are a direct consequence of inhibiting the intended target.
Succinate dehydrogenase is a vital enzyme complex with a dual role in cellular metabolism: it participates in both the Krebs cycle and the mitochondrial electron transport chain.[1][2] Its inhibition can have profound effects on cellular energetics and signaling. Therefore, unequivocally demonstrating that a compound like this compound acts through the specific inhibition of SDH is paramount.
Principle of Genetic Target Validation
The gold standard for validating a drug's target is to demonstrate that the genetic ablation of the target protein phenocopies the effects of the drug. In the context of this compound, this means that the cellular and molecular changes observed in cells or organisms treated with this compound should closely mirror those seen in cells or organisms where an SDH subunit gene (e.g., SDHA, SDHB, SDHC, or SDHD) has been knocked out.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Logical workflow for target validation."
Comparative Analysis of this compound, Knockout Strains, and Alternative Inhibitors
To validate this compound, its effects on key cellular parameters should be compared against both SDH knockout models and known SDH inhibitors. This multi-faceted comparison provides a robust assessment of on-target activity and specificity.
| Parameter | This compound (Hypothesized Effect) | SDH Knockout (e.g., SDHB-/-) | Malonate | 3-Nitropropionic Acid (3-NPA) | Atpenin A5 |
| Mechanism of Action | Inhibition of SDH activity | Complete loss of SDH protein/function | Competitive inhibitor of the succinate binding site[3][4] | Irreversible inhibitor of the succinate binding site[5][6][7] | Potent inhibitor of the ubiquinone binding site[1][8][9][10][11][12] |
| Succinate Accumulation | Significant increase | Significant increase[13] | Increase | Increase | Increase |
| SDH Enzyme Activity | Decreased | Abolished[14] | Decreased[15][16][17] | Decreased[18] | Potently decreased[8][9][11] |
| Cellular Respiration (Oxygen Consumption Rate) | Decreased | Decreased | Decreased | Decreased | Decreased |
| Cell Viability | Reduced, dose-dependent | Can be reduced, context-dependent | Reduced at high concentrations | Reduced[5][6] | Reduced |
| HIF-1α Stabilization | Increased under normoxia | Increased under normoxia[19] | Increased | Increased | Increased |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable target validation studies. Below are protocols for key experiments.
Generation of SDH Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the generation of a clonal knockout cell line for an SDH subunit, for instance, SDHB.
Methodology:
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the SDHB gene to induce frame-shift mutations.
-
Vector Construction: Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the target cell line (e.g., HEK293T, HAP1) with the gRNA/Cas9 plasmid.
-
Selection and Clonal Isolation: Select transfected cells using the appropriate antibiotic. After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Expansion: Expand the single-cell clones.
-
Genomic Validation: Extract genomic DNA from the expanded clones and perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frame-shift-inducing insertions or deletions (indels).
-
Protein Validation: Confirm the absence of the target protein (e.g., SDHB) in the validated knockout clones by Western blotting.[14]
-
Functional Validation: Perform an SDH activity assay to confirm the loss of enzyme function in the knockout cells.[20]
SDH Activity Assay
This assay measures the enzymatic activity of SDH in cell or mitochondrial lysates.
Principle: SDH activity is determined by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate. The rate of DCPIP reduction is proportional to SDH activity.[20][14]
Materials:
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate solution
-
DCPIP solution
-
Cell or mitochondrial lysates
-
Spectrophotometer
Procedure:
-
Prepare cell or mitochondrial lysates from wild-type, SDH knockout, and inhibitor-treated cells.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Initiate the reaction by adding succinate and DCPIP.
-
Immediately measure the absorbance at 600 nm in kinetic mode at regular intervals.
-
Calculate the rate of change in absorbance over time to determine SDH activity. One unit of SDH activity is defined as the amount of enzyme that generates 1.0 µmole of reduced DCIP per minute.[21]
Succinate Accumulation Measurement
This protocol uses liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular succinate levels.
Methodology:
-
Culture wild-type, SDH knockout, and inhibitor-treated cells under identical conditions.
-
Quench metabolism rapidly by washing cells with ice-cold saline and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cellular debris and collect the supernatant containing metabolites.
-
Analyze the supernatant using LC-MS to separate and quantify succinate levels.
-
Normalize succinate levels to total protein or cell number. A significant increase in succinate in both inhibitor-treated and knockout cells compared to wild-type is indicative of on-target SDH inhibition.[13][22]
Cell Viability and Mitochondrial Toxicity Assays
These assays assess the impact of SDH inhibition on overall cell health and mitochondrial function.
MTT Assay for Cell Viability:
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5]
-
Procedure:
-
Seed cells in a 96-well plate and treat with a dose range of this compound or other inhibitors.
-
After the desired incubation period, add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Mitochondrial Membrane Potential Assay:
-
Principle: This assay uses fluorescent dyes like JC-1 or TMRE to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health. In healthy mitochondria, these dyes accumulate and emit a specific fluorescence signal. Depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction, leads to a change in the fluorescence signal.
-
Procedure:
-
Treat cells with the inhibitors.
-
Incubate the cells with the fluorescent dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Signaling Pathway Perturbation
Inhibition or loss of SDH function leads to the accumulation of succinate, which can act as an oncometabolite by inhibiting 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[22] This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions, a phenomenon known as pseudohypoxia.
Verifying that this compound treatment leads to HIF-1α stabilization, similar to what is observed in SDH knockout cells, provides further evidence of on-target activity. This can be assessed by Western blotting for HIF-1α protein levels in cells treated with this compound under normal oxygen conditions.
Conclusion
A rigorous genetic validation strategy is indispensable for the development of novel targeted therapies. By demonstrating that the pharmacological effects of this compound phenocopy the genetic ablation of its intended target, SDH, researchers can proceed with confidence in its mechanism of action. The comparative approach outlined in this guide, leveraging both knockout models and established inhibitors, provides a robust framework for the successful validation of this compound and other novel SDH inhibitors.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malonic acid - Wikipedia [en.wikipedia.org]
- 5. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 11. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. A novel human SDHA-knockout cell line model for the functional analysis of clinically-relevant SDHA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-Term Protective Effects of Succinate Dehydrogenase Inhibition during Reperfusion with Malonate on Post-Infarction Left Ventricular Scar and Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-Nitropropionic acid (3-NPA) produces hypothermia and inhibits histochemical labeling of succinate dehydrogenase (SDH) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. SDHB knockout and succinate accumulation are insufficient for tumorigenesis but dual SDHB/NF1 loss yields SDHx-like pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sdh-IN-2
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of a novel or uncharacterized research chemical, referred to here as Sdh-IN-2, based on established laboratory safety protocols.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound. The SDS provides comprehensive information regarding the chemical's properties, hazards, and necessary safety precautions.[1][2][3][4] If an SDS is not available for a novel compound like this compound, it should be handled with the utmost caution, assuming it is hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Store this compound waste in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical to avoid degradation or leakage.[5]
-
Keep liquid and solid waste in separate containers.[5]
-
Incompatible wastes must be segregated to prevent reactions. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[6][7]
Waste Accumulation: Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6] Waste containers must be kept closed except when adding waste and should be stored in a secondary containment unit to prevent spills from reaching drains.[8][9]
Disposal Procedures for this compound
The appropriate disposal method for this compound will depend on its specific chemical properties and a thorough hazard assessment. The following workflow outlines the decision-making process for its disposal.
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol is applicable only if this compound is a non-hazardous, water-soluble compound whose pH can be safely adjusted.
Objective: To neutralize an aqueous solution of this compound for drain disposal.
Materials:
-
Aqueous this compound waste
-
Appropriate acid or base for neutralization (e.g., dilute HCl or NaOH)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker large enough to contain the waste volume
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the beaker containing the aqueous this compound waste on the stir plate and add the stir bar.
-
Begin gentle stirring.
-
Slowly add small increments of the neutralizing agent (acid or base) to the solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal (typically between 5.0 and 12.5, but confirm with your institution's guidelines).[6]
-
Once the desired pH is achieved and stable, the neutralized solution can be disposed of down the drain with a large volume of running water.[7]
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters for the safe and compliant disposal of laboratory chemical waste, which should be applied to the management of this compound waste.
| Parameter | Guideline | Source |
| pH for Drain Disposal | > 5.0 and < 12.5 | [6] |
| Maximum Accumulation of Chemical Waste | No more than 25 gallons per laboratory | [7] |
| Maximum Accumulation of Acutely Hazardous Waste | No more than 1 quart | [7] |
| Container Removal from SAA | Within 3 days after becoming full | [6] |
| Partially Filled Container Storage in SAA | Up to 1 year | [6] |
Final Disposal and Waste Minimization
All hazardous waste, including this compound that cannot be neutralized or disposed of via other approved methods, must be collected by your institution's Environmental Health & Safety (EH&S) department for proper disposal.[6][8]
To minimize waste, researchers should:
-
Order only the necessary quantities of chemicals.[5]
-
Use less hazardous materials whenever possible.[5]
-
Maintain a current inventory of all chemicals.[5]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound and other chemical wastes, fostering a secure research environment.
References
- 1. hsa.ie [hsa.ie]
- 2. Safety Data Sheets [ors.od.nih.gov]
- 3. ehs.com [ehs.com]
- 4. osha.gov [osha.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
